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BPyO-34 Documentation Hub

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  • Product: BPyO-34

Core Science & Biosynthesis

Foundational

Unraveling the Enigma of BPyO-34: A Search for a Novel Therapeutic Agent

A comprehensive investigation into the scientific literature and public databases for a compound designated "BPyO-34" has yielded no information on a therapeutic agent with this name. All scientific references point towa...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the scientific literature and public databases for a compound designated "BPyO-34" has yielded no information on a therapeutic agent with this name. All scientific references point towards SAPO-34, a silicoaluminophosphate molecular sieve, a material utilized in industrial catalysis and entirely unrelated to pharmacology or drug development.

The search for "BPyO-34" and related terms, including its potential chemical structure, synthesis, and biological activity, consistently retrieved information on SAPO-34 . SAPO-34 is a well-characterized zeolite-like material with a chabazite framework structure. Its applications are primarily in the field of catalysis, particularly in the methanol-to-olefins (MTO) process, a critical industrial method for producing light olefins like ethylene and propylene from methanol. The synthesis and properties of SAPO-34 are extensively documented in materials science and chemistry literature.

Given the complete absence of any data pertaining to a therapeutic compound named BPyO-34, it is highly probable that the designation is either an internal, unpublished codename for a novel investigational drug, a significant typographical error, or a misunderstanding of the compound's actual name.

Without a verifiable chemical structure, biological target, or any associated preclinical or clinical data, a technical guide on the mechanism of action of "BPyO-34" cannot be constructed. The foundational information required to detail its signaling pathways, cellular effects, and the experimental methodologies for its study is unavailable.

Therefore, we must conclude that the topic as stated is not addressable with publicly available information. We urge the requesting party to verify the compound's name and provide any alternative designations or contextual information that could aid in a more fruitful search. Awaiting further clarification, the exploration into the mechanism of action of "BPyO-34" remains at an impasse.

Exploratory

Technical Deep Dive: Synthesis and Purification of BPyO-34

This guide outlines the technical synthesis and purification of BPyO-34 (1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methylbutoxy)phenyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis and purification of BPyO-34 (1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methylbutoxy)phenyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one), a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).

Executive Summary & Chemical Identity

BPyO-34 is a specialized small-molecule inhibitor targeting the ASK1 signaling pathway, critical in the pathology of neurodegenerative diseases (Alzheimer’s, Parkinson’s), type 2 diabetes, and autoimmune disorders.[1] Unlike generic kinase inhibitors, BPyO-34 utilizes a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold to achieve high selectivity (IC50 = 520 nM) by docking into the ATP-binding pocket of ASK1.

  • Chemical Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
    S
  • Molecular Weight: 572.65 g/mol

  • Core Scaffold: Benzothiazolyl-pyrrolone

  • Key Functionality: ASK1 ATP-competitive inhibition

Retrosynthetic Analysis

To ensure high yield and regioselectivity, the synthesis is designed as a convergent protocol involving three key fragments. The pyrrolone core is constructed via a modified Claisen-condensation-cyclization sequence.

Mechanistic Logic

The synthesis relies on the Hantzsch-type cyclization logic where a 2,4-diketo ester (Fragment A) undergoes a three-component condensation with an aromatic aldehyde (Fragment B) and a heterocyclic amine (Fragment C).

  • Fragment A (The Electrophile): A 2,4-dioxobutanoate derivative generated from the acetylation of a benzofuran precursor.

  • Fragment B (The Lipophilic Linker): A substituted benzaldehyde providing the 3-methylbutoxy tail.

  • Fragment C (The Anchor): 6-Fluoro-2-aminobenzothiazole, which directs the N1-substitution of the pyrrolone ring.

Retrosynthesis Target BPyO-34 (Target Molecule) Core Pyrrol-2-one Core Formation (Cyclization) Core->Target FragA Fragment A Ethyl 4-(2-methyl-2,3-dihydrobenzofuran-5-yl)- 2,4-dioxobutanoate FragA->Core Claisen Precursor FragB Fragment B 3-(3-Methylbutoxy)benzaldehyde FragB->Core Aldol Partner FragC Fragment C 6-Fluoro-2-aminobenzothiazole FragC->Core Amine Nucleophile

Figure 1: Retrosynthetic breakdown of BPyO-34 into three convergent fragments.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of Fragment B (Aldehyde Linker)

Objective: Install the lipophilic ether tail to ensure cell permeability.

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 1-Bromo-3-methylbutane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at 60°C for 30 minutes to generate the phenoxide.

    • Dropwise add 1-bromo-3-methylbutane.

    • Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Yield Target: >90% (Pale yellow oil).

Phase 2: Preparation of Fragment A (Diketo Ester)

Objective: Create the reactive 1,3-dicarbonyl scaffold.

  • Reagents: 5-Acetyl-2-methyl-2,3-dihydrobenzofuran (1.0 eq), Diethyl oxalate (1.2 eq), Sodium Ethoxide (NaOEt) (1.5 eq), Ethanol/Toluene.

  • Procedure:

    • Suspend NaOEt in dry toluene at 0°C.

    • Add diethyl oxalate dropwise, followed by the ketone precursor.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn dark red/orange, indicating enolate formation.

    • Quench: Acidify with 1M HCl to pH 4 to precipitate the diketo ester.

    • Purification: Recrystallize from Ethanol.

Phase 3: Convergent Cyclization (The BPyO-34 Core)

Objective: One-pot three-component cyclocondensation.

  • Reagents: Fragment A (1.0 eq), Fragment B (1.0 eq), Fragment C (1.0 eq), Glacial Acetic Acid (AcOH).

  • Procedure:

    • Combine all three fragments in a round-bottom flask containing Glacial AcOH.

    • Reflux at 110°C for 4–6 hours.

    • Mechanism Check: The reaction proceeds via an initial Schiff base formation between Fragment B and C, followed by a Knoevenagel-type condensation with Fragment A and subsequent ring closure.

    • Monitoring: Reaction completion is marked by the precipitation of the solid product from the hot acetic acid solution.

    • Isolation: Cool to room temperature. Filter the precipitate and wash extensively with cold MeOH and Et₂O to remove unreacted aldehyde and acetic acid.

Purification Strategy: A Self-Validating System

Given the biological application, purity must exceed 98%. The crude product often contains unreacted amine and trace decarboxylated byproducts.

Workflow Logic

We utilize a "Filter-and-Polish" strategy. Since BPyO-34 is highly crystalline and sparingly soluble in alcohols, we exploit solubility differentials before resorting to chromatography.

Purification Crude Crude Precipitate (from AcOH) Wash Solvent Wash (Cold MeOH/Et2O) Crude->Wash Recryst Recrystallization (DMF/EtOH 1:4) Wash->Recryst QC QC Check (HPLC >98%) Recryst->QC Flash Flash Chromatography (DCM:MeOH 98:2) QC->Flash Fail (<95%) Final Pure BPyO-34 (Yellow Solid) QC->Final Pass Flash->Final

Figure 2: Purification decision tree ensuring >98% purity for biological assays.

Detailed Protocols
  • Primary Purification (Recrystallization):

    • Dissolve the crude yellow solid in minimal hot DMF (approx. 10 mL/g).

    • Slowly add hot Ethanol (40 mL/g) until turbidity is observed.

    • Allow to cool slowly to 4°C overnight.

    • Why: This removes sticky oligomers and unreacted benzothiazole amine.

  • Secondary Purification (Flash Chromatography) - If required:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient elution from 100% DCM to 95:5 DCM:MeOH.

    • Rf Value: ~0.4 (DCM:MeOH 95:5).

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
1H NMR (DMSO-d6) Singlet at ~12.5 ppm (Enolic -OH)Confirms the pyrrolone enol tautomer.
1H NMR (DMSO-d6) Multiplet at 7.0–8.0 ppm (Benzothiazole/Phenyl)Verifies incorporation of aromatic fragments.
LC-MS (ESI) [M+H]+ = 573.15 m/zConfirms molecular mass and formula.
HPLC Single peak at Rt ~ 8.5 min (C18, ACN/H2O)Quantifies purity (>98%).
IR Spectroscopy 1650–1680 cm⁻¹ (C=O, Amide)Confirms the pyrrolone carbonyl and benzofuran ketone.

Safety & Handling

  • Benzothiazoles: Potential sensitizers. Handle with gloves and in a fume hood.

  • ASK1 Inhibitors: Bioactive compounds.[1][2][3] Avoid inhalation of dust.

  • Storage: Store solid at -20°C. Solutions in DMSO are stable for 2 weeks at 4°C.

References

  • Starosyla, S. A., et al. (2015).[2] Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one.[1][3][4][5] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497. Link

  • Volynets, G. P., et al. (2013). Rational design of apoptosis signal-regulating kinase 1 inhibitors: discovering novel structural scaffold. European Journal of Medicinal Chemistry, 61, 104-115. Link

  • Otava Chemicals. (n.d.). ASK1 Inhibitor BPyO-34 Datasheet.[3] Otava Chemicals Product Catalog. Link

Sources

Foundational

Computational Pharmacodynamics: A Comprehensive Framework for Modeling BPyO-34 Interactions

Executive Summary & Core Directive BPyO-34 (1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one) represents a specific class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

BPyO-34 (1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one) represents a specific class of ATP-competitive inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1) .[1][2][3] With an IC


 of ~520 nM, its efficacy relies on a precise scaffold orientation involving a critical sulfur-

interaction
with the hinge region residue Val757 .

This guide departs from standard "black-box" docking tutorials. It addresses the specific physicochemical challenges of the BPyO-34 scaffold—specifically the tautomeric ambiguity of the pyrrol-2-one core and the quantum mechanical nature of the benzothiazole-hinge interaction.

Structural Biology & Target Preparation

The Biological Target: ASK1 (MAP3K5)

ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) central to oxidative stress response. Modeling BPyO-34 requires a high-resolution crystal structure of the ASK1 kinase domain.

  • Recommended PDB: 2CLQ (Human ASK1 kinase domain) or 3VW6 .

  • Critical Domain: The ATP-binding cleft, specifically the hinge region (residues 750-760) and the DFG motif (Asp-Phe-Gly).

Protocol: Target Preparation

Standard protonation often fails in kinase active sites due to shifted pKa values in hydrophobic pockets.

  • PDB Cleanup: Remove non-essential waters (retain waters bridging the gatekeeper residue).

  • H-Bond Optimization: Use PROPKA to predict protonation states at pH 7.4.

    • Crucial Step: Ensure His743 (or equivalent depending on numbering) is protonated correctly to stabilize the catalytic spine.

  • Restrained Minimization: Apply OPLS4 force field with heavy atom convergence at 0.30 Å RMSD to relieve steric clashes without distorting the crystallographic pocket geometry.

Ligand Chemistry & Quantum Mechanical Preparation

The BPyO-34 scaffold contains a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core.[2][3][4] This moiety exhibits keto-enol tautomerism which drastically alters the hydrogen bond donor/acceptor profile.

Tautomer Enumeration

You cannot rely on canonical SMILES alone. You must generate and score tautomers.

  • Tautomer A (Enol-like): 3-hydroxy...pyrrol-2-one (Likely bioactive form for H-bonding).

  • Tautomer B (Keto-like): pyrrol-2,3-dione derivatives.

Directive: Use DFT (Density Functional Theory) to calculate the solution-phase relative energy of tautomers.

  • Theory Level: B3LYP/6-31G** with PBF solvation (water).

  • Selection Criteria: Discard tautomers >5 kcal/mol above the global minimum unless specific active site interactions (e.g., specific H-bond donors) stabilize the higher-energy form.

Charge Parametrization

The benzothiazole sulfur is involved in a


-interaction. Standard partial charges (Gasteiger) are insufficient.
  • Protocol: Generate RESP (Restrained Electrostatic Potential) charges based on the DFT optimized geometry. This ensures the electrostatic potential around the sulfur atom accurately reflects its polarizability.

Molecular Docking Strategy: The "Sulfur- " Challenge

Standard scoring functions (GlideScore, Vina) often undervalue sulfur-


 interactions. To model BPyO-34 accurately, you must enforce this interaction.
Grid Generation
  • Center: Centroid of the native ligand (or Val757).

  • Size:

    
     Å box (sufficient to cover the adenine pocket and hydrophobic back-pocket).
    
Constraint-Driven Docking

BPyO-34 binds to the ATP pocket. The benzothiazole moiety mimics the adenine ring of ATP.

  • H-Bond Constraint: Define a mandatory H-bond constraint with the backbone amide of Val757 .

  • Positional Constraint (Optional): If the sulfur-

    
     interaction is not recovered, define a spherical positional constraint (radius 1.5 Å) centered on the hydrophobic cleft adjacent to Val757 to guide the benzothiazole ring.
    
Visualization of the Workflow

The following diagram outlines the logical flow from ligand prep to binding energy calculation.

BPyO34_Workflow L_Prep Ligand Prep (BPyO-34) QM_Taut QM Tautomer Analysis (DFT) L_Prep->QM_Taut ID Bioactive Form Dock Constraint Docking (Sulfur-Pi Bias) QM_Taut->Dock RESP Charges T_Prep Target Prep (ASK1 - PDB:2CLQ) Grid Grid Gen (Val757 Focus) T_Prep->Grid Grid->Dock MD MD Simulation (100ns NPT) Dock->MD Top Pose Analysis MM-GBSA & Interaction Stability MD->Analysis

Figure 1: Integrated workflow for BPyO-34 in silico modeling, emphasizing QM-based ligand preparation.

Molecular Dynamics (MD) Simulation Protocol

Docking provides a static snapshot. MD is required to verify the stability of the benzothiazole-Val757 interaction and the flexibility of the 3-methyl-butoxy tail.

System Setup
ParameterSettingRationale
Force Field CHARMM36m or OPLS4Optimized for small molecule-protein interfaces.
Solvent Model TIP3P WaterStandard explicit solvent accuracy.
Box Shape DodecahedronMinimizes solvent volume (computational efficiency).
Ions 0.15 M NaClPhysiological ionic strength; neutralize system charge.
Simulation Stages
  • Minimization: Steepest descent (5000 steps) to remove bad contacts.

  • NVT Equilibration: 100 ps at 300 K (V-rescale thermostat). Restrain protein/ligand heavy atoms.

  • NPT Equilibration: 100 ps at 1 bar (Berendsen or Parrinello-Rahman barostat).

  • Production Run: 100 ns. Release all restraints.

Analysis Metrics
  • RMSD (Ligand): Should stabilize < 2.0 Å. High RMSD indicates the sulfur-

    
     anchor is slipping.
    
  • Hydrogen Bond Occupancy: Measure % existence of the H-bond to Val757. >80% indicates a stable binder.

  • SASA (Solvent Accessible Surface Area): Monitor the burial of the hydrophobic 3-(3-methyl-butoxy)-phenyl group.

Interaction Mechanism & Binding Mode[1][2][3][5][6][7]

The efficacy of BPyO-34 is driven by a specific topology within the ASK1 pocket. The diagram below illustrates the critical contacts described by Starosyla et al.

InteractionMap BPyO34 BPyO-34 (Inhibitor) Val757 Val757 (Hinge) BPyO34->Val757 Sulfur-Pi & H-Bond AdeninePocket Adenine Pocket BPyO34->AdeninePocket Benzothiazole Hydrophobic HydroPocket Hydrophobic Pocket I BPyO34->HydroPocket Methyl-butoxy tail

Figure 2: Interaction topology of BPyO-34 within the ASK1 catalytic subunit. Note the dual nature of the Val757 interaction.

References

  • Starosyla, S. A., et al. (2015). "Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one." Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.[5] Link

  • Otava Chemicals. "ASK1 Inhibitors - BPyO-34." Targeted Compound Libraries. Link

  • Bussi, G., et al. (2007). "Canonical sampling through velocity rescaling." Journal of Chemical Physics, 126, 014101. Link

  • Jorgensen, W. L., et al. (1983). "Comparison of simple potential functions for simulating liquid water." Journal of Chemical Physics, 79, 926. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Preclinical Administration of BPyO-34, a Novel STAT3 Inhibitor, in Animal Models

Abstract This document provides a comprehensive guide for the preclinical evaluation of BPyO-34, a novel small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of BPyO-34, a novel small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Recognizing that the successful in vivo assessment of any new chemical entity hinges on meticulous planning and execution, this guide is designed for researchers, scientists, and drug development professionals. We will delve into the critical aspects of physicochemical characterization, formulation development, administration protocols for common routes, and the design of foundational pharmacokinetic and efficacy studies. The protocols and recommendations herein are synthesized from established best practices and are intended to provide a robust framework for generating reproducible and reliable data in animal models.

Introduction: Targeting the STAT3 Pathway in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a pivotal signaling node in cellular processes critical for tumorigenesis, including cell proliferation, survival, and angiogenesis.[1] In numerous cancer types, STAT3 is persistently activated, making it a compelling therapeutic target.[2] The development of small molecule inhibitors, such as the hypothetical compound BPyO-34, aims to disrupt this oncogenic signaling. However, the journey from a promising compound in a petri dish to a validated therapeutic agent is fraught with challenges, most notably the complexities of in vivo administration and assessment.[3]

The primary obstacle for many novel small molecule inhibitors is often poor aqueous solubility.[4][5] This physicochemical property dictates the formulation strategy, bioavailability, and ultimately, the therapeutic window of the compound. An inadequate formulation can lead to an underestimation of efficacy or an overestimation of toxicity, confounding results and jeopardizing promising drug candidates.[5]

This guide provides a logical workflow, from initial compound characterization to the design of robust in vivo studies, to ensure that BPyO-34 is evaluated effectively and ethically in preclinical animal models.

cluster_pathway STAT3 Signaling Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation (pY705) pSTAT3 pSTAT3 (Active Dimer) STAT3_inactive->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->TargetGenes BPyO34 BPyO-34 BPyO34->pSTAT3 Inhibition

Figure 1: Simplified diagram of the STAT3 signaling pathway and the inhibitory action of BPyO-34.

Physicochemical Characterization and Formulation

Rationale: Before any in vivo experiment, a thorough understanding of BPyO-34's physical and chemical properties is paramount. This knowledge directly informs the selection of an appropriate vehicle for administration, which is critical for ensuring solubility, stability, and bioavailability.

Solubility Profiling

The solubility of BPyO-34 must be determined in a panel of pharmaceutically acceptable vehicles. This is a foundational step to develop a formulation that can deliver the desired concentration of the drug to the animal.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of BPyO-34 in dimethyl sulfoxide (DMSO), e.g., 10-20 mM.

  • Dispense 1-2 µL of the DMSO stock into a 96-well plate.

  • Add 99 µL of each test vehicle (see Table 1) to the wells.

  • Seal the plate and shake for 2-4 hours at room temperature.

  • Analyze the concentration of the supernatant by a suitable method (e.g., HPLC-UV) to determine the solubility limit.

Table 1: Suggested Vehicles for Solubility Screening

Vehicle Component Rationale
Saline (0.9% NaCl) Standard aqueous vehicle for soluble compounds.
PBS (pH 7.4) Buffered aqueous vehicle.
5% Dextrose in Water (D5W) Common isotonic vehicle.
10% DMSO / 90% Saline Co-solvent system for moderately soluble compounds.
5% Tween® 80 in Saline Surfactant-based vehicle to improve solubility.
40% PEG 400 in Saline Polymeric co-solvent for poorly soluble compounds.

| Corn Oil / Sesame Oil | Lipid-based vehicle for highly lipophilic compounds. |

Formulation Strategy for Poorly Soluble Compounds

If BPyO-34 exhibits poor aqueous solubility (<1 mg/mL), a more advanced formulation strategy is required. The goal is to create a stable and homogenous preparation, such as a solution, suspension, or emulsion, suitable for the chosen administration route.[5]

Recommended Workflow:

  • Co-solvent Systems: Evaluate mixtures of solvents like DMSO, PEG-400, or ethanol with aqueous buffers. The goal is to keep the organic solvent concentration as low as possible to avoid vehicle-induced toxicity.

  • Surfactant Systems: Utilize non-ionic surfactants like Tween® 80 or Cremophor® EL to create micellar solutions or stable suspensions that improve wettability and prevent aggregation.[6]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the agent in oils (e.g., corn oil, sesame oil) for oral or intraperitoneal administration can enhance absorption.[7]

Self-Validating Protocol Insight: Every formulation must be validated for stability. After preparation, store an aliquot under the intended experimental conditions (e.g., 4°C or room temperature) for the duration of the planned experiment. Before each administration, visually inspect for precipitation. For longer studies, re-quantify the concentration via HPLC to ensure no degradation or precipitation has occurred.

Administration Routes: Protocols and Best Practices

The choice of administration route depends on the experimental goals, the compound's properties, and the desired pharmacokinetic profile. Intraperitoneal (IP) and oral gavage (PO) are two of the most common routes in rodent cancer models.

Intraperitoneal (IP) Injection

IP injection offers rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. It is often used for compounds with poor oral bioavailability.

Protocol: IP Injection in Mice

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs. Secure the tail.[8]

  • Positioning: Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift cranially, creating a safer injection space.[9]

  • Injection Site: Identify the lower right quadrant of the abdomen.[9][10] This site is chosen to avoid the cecum (left side) and the urinary bladder (midline).[9]

  • Needle Insertion: Using an appropriately sized needle (e.g., 25-27 gauge for mice), insert the needle with the bevel facing up at a 30-45° angle.[10][11]

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) or gas is aspirated. This confirms correct placement within the peritoneal cavity.[10][11]

  • Injection: Slowly and steadily depress the plunger to administer the formulation. The maximum recommended volume is typically <10 mL/kg.[10]

  • Withdrawal & Monitoring: Withdraw the needle smoothly. Return the animal to its cage and monitor for any signs of distress.

Oral Gavage (PO)

Oral gavage is used to administer a precise dose directly into the stomach, which is essential for evaluating oral bioavailability and efficacy.[12] This technique requires significant skill to avoid injury.

Protocol: Oral Gavage in Mice

  • Animal Restraint: Restrain the mouse securely, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.[13]

  • Measure Tube Length: Before insertion, measure the gavage needle from the tip of the mouse's nose to the last rib (xyphoid process) to prevent stomach perforation.[12]

  • Needle Insertion: Gently insert the gavage needle (a flexible or curved needle with a ball-tip is recommended) into the diastema (gap behind the incisors) and advance it along the upper palate.[12][14][15]

  • Passage into Esophagus: The tube should pass easily into the esophagus; the animal may exhibit a swallowing reflex.[14][16] Crucially, if any resistance is met, do not force the needle. Withdraw and attempt again.[13][14]

  • Administration: Once the needle is in place, administer the substance slowly to prevent reflux and potential aspiration.[12] The maximum recommended volume is 10 mL/kg.[13]

  • Withdrawal & Monitoring: Remove the tube gently in a single, smooth motion.[15] Monitor the animal for at least 10 minutes for any signs of respiratory distress.[15]

Study Design: Pharmacokinetics and Efficacy

A well-designed study is crucial for obtaining meaningful data. This involves careful planning of animal numbers, dosing schedules, and endpoint analysis, adhering to guidelines such as the ARRIVE guidelines.[17]

cluster_workflow In Vivo Evaluation Workflow for BPyO-34 Char 1. Physicochemical Characterization (Solubility, Stability) Form 2. Formulation Development Char->Form Tox 3. Maximum Tolerated Dose (MTD) Study Form->Tox Select Vehicle & Route PK 4. Pharmacokinetic (PK) Study Tox->PK Determine Dose Range PD 5. Efficacy / Pharmacodynamic (PD) Study PK->PD Inform Dosing Schedule Analysis 6. Data Analysis & Interpretation PD->Analysis

Figure 2: A logical workflow for the preclinical in vivo evaluation of BPyO-34.

Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of BPyO-34. This data is essential for selecting an optimal dose and schedule for efficacy studies.[18]

Table 2: Sample Single-Dose PK Study Design in Mice

Parameter Description
Animal Model Female C57BL/6J mice, 8-10 weeks old
Groups (n=3/group) 1. IV Administration (e.g., 2 mg/kg) 2. PO Administration (e.g., 10 mg/kg) 3. IP Administration (e.g., 10 mg/kg)
Dosing Vehicle As determined in Section 2 (e.g., 2% DMSO / 30% PEG 400 / 68% D5W)
Blood Sampling Serial or terminal bleeds. Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h
Matrix Plasma (collected in K2-EDTA tubes)
Analysis LC-MS/MS to quantify BPyO-34 concentration

| Key Endpoints | Cmax, Tmax, AUC, Half-life (t½), Bioavailability (%F) |

This design allows for the determination of key PK parameters, such as the elimination half-life, which was found to be 6.5 hours for another compound in a similar mouse model.[19][20]

In Vivo Efficacy Study

Objective: To determine if BPyO-34 can inhibit tumor growth in a relevant animal model. The choice of model is critical and should be based on how well it recapitulates the human disease.[3][21]

Table 3: Sample Xenograft Efficacy Study Design

Parameter Description
Animal Model Immunodeficient mice (e.g., NOD/SCID or NSG) bearing human tumor xenografts with known STAT3 activation.
Study Groups (n=8-10/group) 1. Vehicle Control (administered on the same schedule as treatment groups) 2. BPyO-34 Low Dose (e.g., 10 mg/kg, daily) 3. BPyO-34 High Dose (e.g., 30 mg/kg, daily) 4. Positive Control (Standard-of-care agent, if available)
Administration Route IP or PO, based on PK data and formulation feasibility.
Treatment Schedule Initiate dosing when tumors reach a palpable size (e.g., 100-150 mm³). Treat for 21-28 days.
Primary Endpoints • Tumor volume (measured 2-3 times/week) • Body weight (as a measure of toxicity)

| Secondary Endpoints | • Survival analysis • At study termination: Tumor weight, collection of tumor/plasma for biomarker analysis (e.g., pSTAT3 levels) |

Self-Validation and Rigor: To minimize bias, animals should be randomized into treatment groups after tumors are established.[17] Furthermore, those assessing the outcomes (e.g., measuring tumors) should be blinded to the treatment groups.[17] All procedures must be covered by an approved institutional animal care and use committee (IACUC) protocol.[17]

Conclusion

The successful preclinical development of a novel STAT3 inhibitor like BPyO-34 requires a methodical and scientifically rigorous approach. By prioritizing thorough physicochemical characterization and formulation development, adhering to precise administration protocols, and designing well-controlled pharmacokinetic and efficacy studies, researchers can generate the high-quality, reproducible data necessary to advance promising cancer therapeutics.

References

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH.
  • Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse. Springer.
  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis - PubMed.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. The University of British Columbia.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • SOP: Mouse Intraperitoneal Injection - Research and Innov
  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf.
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  • Oral Gavage In Mice and Rats - ucsf - iacuc. University of California, San Francisco.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. Purdue University.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Notre Dame.
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed.
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  • LAB_021 Oral Gavage in Mice and Rats - Research support. The University of Queensland.
  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. Queen's University.

Sources

Application

Application Note: BPyO-34 for ASK1 Inhibition in Neuroprotection Models

Executive Summary BPyO-34 (Benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one derivative) is a potent, cell-permeable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) .[1] With an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BPyO-34 (Benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one derivative) is a potent, cell-permeable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) .[1] With an in vitro IC


 of 520 nM , BPyO-34 selectively disrupts the ASK1 signaling cascade, a critical pathway linking oxidative stress to cell death.

This application note details the use of BPyO-34 to inhibit oxidative stress-induced apoptosis in neuronal cell models. It provides validated protocols for compound preparation, enzymatic kinase inhibition verification, and cellular neuroprotection assays.

Mechanism of Action

ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that is normally kept in an inactive state by binding to reduced Thioredoxin (Trx). Under conditions of oxidative stress (ROS accumulation), Trx is oxidized and dissociates, leading to ASK1 oligomerization and autophosphorylation.

BPyO-34 Intervention: BPyO-34 targets the ATP-binding pocket of the active ASK1 kinase domain. By competitively inhibiting ATP binding, it prevents the phosphorylation of downstream targets (MKK3/6 and MKK4/7), thereby blocking the JNK and p38 MAPK pathways that trigger apoptosis.

Figure 1: ASK1 Signaling Pathway and BPyO-34 Inhibition

ASK1_Pathway ROS Oxidative Stress (ROS) Trx_ASK1 Inactive Complex (Trx-ASK1) ROS->Trx_ASK1 Oxidizes Trx ASK1_Active Active ASK1 (Phosphorylated) Trx_ASK1->ASK1_Active Dissociation MKK MKK3/4/6/7 (Phosphorylation) ASK1_Active->MKK Phosphorylation BPyO34 BPyO-34 (Inhibitor) BPyO34->ASK1_Active Blocks ATP Binding JNK_p38 JNK / p38 MAPK MKK->JNK_p38 Apoptosis Apoptosis / Cell Death JNK_p38->Apoptosis

Caption: BPyO-34 inhibits the catalytic activity of ASK1, preventing the downstream phosphorylation cascade (JNK/p38) that leads to apoptosis under oxidative stress conditions.[2]

Material Preparation & Handling

Compound Stability: BPyO-34 is hydrophobic. Improper handling leads to precipitation and inconsistent IC


 values.
ParameterSpecification
Molecular Weight ~520.6 g/mol (Derivative dependent)
Solubility Soluble in DMSO (>10 mM). Insoluble in water.
Stock Concentration Prepare 10 mM stock in anhydrous DMSO.
Storage Store stock at -20°C (stable for 6 months) or -80°C (1 year). Avoid freeze-thaw cycles.
Working Solution Dilute into culture medium immediately prior to use. Max DMSO < 0.5%.

Critical Step: When diluting the DMSO stock into aqueous buffer, add the stock dropwise to the vortexing buffer to prevent microprecipitation.

Protocol 1: In Vitro Kinase Assay (Biochemical Validation)

Purpose: To verify the inhibitory potency of BPyO-34 against purified ASK1 enzyme before moving to cellular models.

Reagents
  • Recombinant Human ASK1 (residues 649-946, constitutively active).

  • Substrate: Myelin Basic Protein (MBP) or inactive MKK6.

  • ATP (10 µM final).

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Detection: ADP-Glo™ (Promega) or ³³P-ATP radiometric assay.

Step-by-Step Methodology
  • Preparation: Dilute BPyO-34 in Assay Buffer to 5x desired final concentrations (range: 10 nM to 10 µM).

  • Enzyme Mix: Prepare ASK1 enzyme solution (final concentration 5–10 nM) in Assay Buffer.

  • Pre-Incubation: In a 384-well plate, mix 2 µL of 5x BPyO-34 with 4 µL of ASK1 enzyme. Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation: Add 4 µL of Substrate/ATP mix (Final: 0.2 mg/mL MBP, 10 µM ATP).

  • Incubation: Incubate for 60 minutes at RT .

  • Termination & Detection: Add detection reagent (e.g., ADP-Glo reagent) per manufacturer instructions. Read luminescence.

  • Analysis: Plot % Inhibition vs. Log[BPyO-34].

    • Validation Criteria: The IC

      
       should fall between 400–600 nM .
      

Protocol 2: Cellular Neuroprotection Assay

Purpose: To assess the ability of BPyO-34 to rescue neuronal cells from H₂O₂-induced oxidative stress.

Experimental Design
  • Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).

  • Stressor: Hydrogen Peroxide (H₂O₂).

  • Readout: Cell Viability (MTT or CellTiter-Glo).

Figure 2: Cellular Assay Workflow

Cellular_Workflow Seed 1. Seed Cells (10k/well) 24h Recovery PreTreat 2. Pre-treat with BPyO-34 (1h) Seed->PreTreat Stress 3. Induce Stress (+ H2O2 100µM) PreTreat->Stress Incubate 4. Incubate 12-24 Hours Stress->Incubate Measure 5. Measure Viability (MTT) Incubate->Measure

Caption: Workflow for testing BPyO-34 neuroprotection. Pre-treatment is essential to ensure ASK1 is inhibited prior to the ROS surge.

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Compound Dilution: Prepare BPyO-34 in culture medium (DMEM + 1% FBS).

    • Note: Low serum (1%) is recommended to reduce protein binding of the inhibitor.

    • Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM.

  • Pre-treatment: Aspirate old media and add 100 µL of BPyO-34 containing media. Incubate for 1 hour .

    • Control: Vehicle (DMSO) only.

  • Stress Induction: Add H₂O₂ to a final concentration of 100–200 µM (titrate this for your specific batch of cells to achieve ~50% killing in vehicle controls).

  • Incubation: Incubate for 12–18 hours at 37°C.

  • Viability Assay: Add MTT reagent (0.5 mg/mL). Incubate 3h. Solubilize crystals with DMSO. Measure Absorbance at 570 nm.

Data Analysis & Troubleshooting

Expected Results
Treatment GroupExpected Viability (%)Interpretation
Control (No Stress) 100%Baseline health.
Vehicle + H₂O₂ 40–50%Successful induction of oxidative stress.
BPyO-34 (1 µM) + H₂O₂ 70–85% Significant rescue effect (Neuroprotection).
BPyO-34 (10 µM) + No Stress >95%Confirms compound is not cytotoxic at working doses.
Troubleshooting Guide
  • Issue: No protection observed.

    • Cause: H₂O₂ concentration too high (necrosis dominates over apoptosis).

    • Fix: Perform an H₂O₂ dose-response curve first. BPyO-34 only protects against apoptotic death mediated by ASK1, not overwhelming necrotic lysis.

  • Issue: Precipitation in wells.

    • Cause: BPyO-34 concentration >50 µM or cold media used.

    • Fix: Keep max concentration <20 µM and ensure media is pre-warmed to 37°C.

References

  • Volynets, G. P., et al. (2015). "Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one." Bioorganic & Medicinal Chemistry, 23(13), 3662-3673.

  • Takeda, K., et al. (2008). "Apoptosis signal-regulating kinase 1 in stress and immune response." Annual Review of Pharmacology and Toxicology, 48, 199-225.

  • Otava Chemicals.

Sources

Method

Application Note: BPyO-34 as a Chemical Probe for ASK1 Inhibition

The following application note and protocol guide details the use of BPyO-34 , a highly potent and selective Chemical Probe for Apoptosis Signal-regulating Kinase 1 (ASK1). Introduction & Mechanism of Action BPyO-34 is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide details the use of BPyO-34 , a highly potent and selective Chemical Probe for Apoptosis Signal-regulating Kinase 1 (ASK1).

Introduction & Mechanism of Action

BPyO-34 is a synthetic small-molecule inhibitor belonging to the benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one class.[1][2][3][4][5][6] It serves as a high-fidelity chemical probe for interrogating the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway.

ASK1 (MAP3K5) is a pivotal mitogen-activated protein kinase kinase kinase (MAP3K) that activates the p38 and JNK pathways in response to oxidative stress (ROS), ER stress, and calcium influx. Dysregulation of ASK1 is implicated in neurodegenerative diseases, cancer, and diabetes.[5]

Mechanistic Specificity

Unlike broad-spectrum kinase inhibitors, BPyO-34 targets the ATP-binding pocket of the ASK1 catalytic subunit with high specificity.

  • Target: ASK1 (Catalytic Subunit).

  • Binding Mode: The benzothiazole moiety forms a critical sulfur-

    
     interaction with Val757  in the hinge region and hydrophobic interactions with the adenine-binding pocket.[2]
    
  • Potency: IC

    
     = 0.52 
    
    
    
    M (In vitro kinase assay).[4][5][7][8]
Key Applications
  • Pathway Dissection: Validating ASK1 dependency in stress-induced apoptosis (e.g., H

    
    O
    
    
    
    -induced cell death).
  • Therapeutic Screening: Serving as a positive control in screens for novel neuroprotective or anti-inflammatory agents.

  • Signal Transduction Analysis: Monitoring the phosphorylation status of downstream effectors (p38 MAPK, JNK).

Physicochemical Properties & Handling[9]

PropertySpecification
Chemical Name 1-(6-Fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one
Code BPyO-34
Molecular Weight ~600-650 Da (Estimate based on structure)
Target IC50 0.52

M (ASK1)
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water.[2][5]
Appearance Yellow to Orange solid (Structure-dependent).
Storage -20°C (Solid); -80°C (DMSO Stock). Protect from light.

Handling Precautions:

  • Reconstitution: Always prepare fresh stock solutions in high-quality anhydrous DMSO. Avoid repeated freeze-thaw cycles.

  • Stability: Stable in culture media for up to 24 hours at 37°C.

Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions

Objective: Create a stable 10 mM stock solution for cellular assays.

  • Weighing: Accurately weigh 1 mg of BPyO-34 powder.

  • Dissolution: Calculate the volume of DMSO required to achieve 10 mM based on the exact molecular weight.

    • Example: If MW is 638.7 g/mol , add 156.5

      
      L DMSO to 1 mg.
      
  • Mixing: Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot: Dispense into 10-20

    
    L aliquots in amber microcentrifuge tubes.
    
  • Storage: Store at -80°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium to achieve a 10

    
    M working concentration (or as required by dose-response curve).
    
Protocol B: Cell-Based Neuroprotection Assay (Oxidative Stress Model)

Objective: Determine if BPyO-34 prevents H


O

-induced apoptosis in neuronal cells (e.g., SH-SY5Y or PC12).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 Media + 10% FBS

  • BPyO-34 (10 mM Stock)

  • Hydrogen Peroxide (H

    
    O
    
    
    
    , 30% stock)
  • Cell Viability Reagent (CCK-8 or MTT)

Step-by-Step Procedure:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.
    
  • Pre-treatment (The Probe):

    • Remove spent media.

    • Add fresh media containing BPyO-34 at graded concentrations (0.1, 0.5, 1.0, 5.0, 10

      
      M).
      
    • Include a Vehicle Control (DMSO only, <0.1%).

    • Incubate for 2 hours to allow cellular entry and target engagement.

  • Stress Induction:

    • Add H

      
      O
      
      
      
      to each well to a final concentration of 100-300
      
      
      M (determined by prior IC50 titration of the stressor).
    • Do not wash out BPyO-34; co-incubation is required.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO

    
    .
    
  • Readout:

    • Add 10

      
      L CCK-8 reagent per well.
      
    • Incubate for 1-4 hours.

    • Measure absorbance at 450 nm.

  • Analysis: Calculate % Cell Viability relative to the untreated control. BPyO-34 treated wells should show significantly higher viability than H

    
    O
    
    
    
    -only wells.
Protocol C: Western Blotting for Pathway Verification

Objective: Confirm BPyO-34 inhibits the phosphorylation of downstream MAPKs (p38 and JNK).

Workflow:

  • Treatment: Treat cells with 5

    
    M BPyO-34 (2h) 
    
    
    
    Stimulate with H
    
    
    O
    
    
    (30 min).
  • Lysis: Lyse cells in RIPA buffer containing Protease/Phosphatase Inhibitors.

  • Separation: Run 30

    
    g protein on 10% SDS-PAGE.
    
  • Blotting: Transfer to PVDF membrane.

  • Probing:

    • Primary Antibodies: Anti-p-ASK1 (Thr845), Anti-p-p38, Anti-p-JNK.

    • Loading Control: Anti-GAPDH or Anti-Total ASK1.

  • Result: BPyO-34 should reduce p-p38 and p-JNK levels compared to the H

    
    O
    
    
    
    -only control, while Total ASK1 remains constant.

Pathway Visualization

The following diagram illustrates the ASK1 signaling cascade and the specific intervention point of BPyO-34.

ASK1_Pathway cluster_stress Cellular Stressors ROS ROS / Oxidative Stress (H2O2) Trx Thioredoxin (Trx) (Dissociates from ASK1) ROS->Trx Oxidizes ER_Stress ER Stress ASK1_Inactive ASK1 (Inactive) Complex with Trx ER_Stress->ASK1_Inactive Activates ASK1_Active ASK1 (Active) Phosphorylated (Thr845) ASK1_Inactive->ASK1_Active Trx Dissociation & Autophosphorylation MAP2K MKK3/6 & MKK4/7 ASK1_Active->MAP2K Phosphorylates BPyO34 BPyO-34 (Chemical Probe) BPyO34->ASK1_Active INHIBITS (Binds ATP Pocket) Effectors p38 MAPK & JNK MAP2K->Effectors Phosphorylates Outcome Apoptosis / Inflammation Cell Death Effectors->Outcome Executes

Figure 1: Mechanism of Action. BPyO-34 inhibits ASK1 autophosphorylation, blocking the downstream p38/JNK apoptotic cascade.

Troubleshooting & Optimization

ObservationPossible CauseSolution
Precipitation in Media High concentration or cold media.Dilute stock into warm (37°C) media dropwise while vortexing. Keep final DMSO < 0.5%.
No Inhibition Observed Insufficient pre-incubation time.Extend pre-treatment to 2-4 hours to ensure intracellular accumulation.
High Cytotoxicity (Probe only) Off-target effects at high doses.Titrate BPyO-34. Do not exceed 20

M. The specific window is typically 0.5 - 5.0

M.
Weak Western Signal Phosphatase activity during lysis.Ensure Lysis Buffer contains NaF and Na3VO4. Keep lysates on ice at all times.

References

  • Starosyla, S. A., et al. (2015). "Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one."[1][2][5] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.[2]

  • Nagai, H., et al. (2007). "Pathophysiological roles of ASK1-MAP kinase signaling pathways." Journal of Biochemistry and Molecular Biology, 40(1), 1-6.

  • Takeda, K., et al. (2008). "Apoptosis signal-regulating kinase 1 (ASK1) in stress signaling." Annual Review of Pharmacology and Toxicology, 48, 199-225.

Sources

Application

Application Note: Profiling BPyO-34 in High-Throughput Screening (HTS) for ASK1 Inhibition

Executive Summary BPyO-34 is a potent, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), identified through structure-based virtual screening and validated via kinase assays. With an IC50 of appro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BPyO-34 is a potent, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), identified through structure-based virtual screening and validated via kinase assays. With an IC50 of approximately 0.52 µM , BPyO-34 serves as a critical chemical probe for interrogating the p38/JNK signaling axis, particularly in the context of neurodegenerative diseases, diabetes, and oxidative stress-induced apoptosis.

This application note outlines the standardized protocols for utilizing BPyO-34 in High-Throughput Screening (HTS) campaigns. It details the assay conditions required to validate BPyO-34 as a positive control, the mechanistic basis of its inhibition, and the downstream cellular assays necessary to confirm on-target engagement.

Mechanistic Insight & Signaling Pathway

ASK1 is a MAP kinase kinase kinase (MAP3K5) that activates the JNK and p38 MAPK pathways in response to oxidative stress (ROS), ER stress, and calcium influx. Under basal conditions, ASK1 is inhibited by Thioredoxin (Trx). ROS oxidizes Trx, causing it to dissociate from ASK1, leading to ASK1 oligomerization and autophosphorylation.

BPyO-34 Mechanism: BPyO-34 targets the ATP-binding pocket of the ASK1 catalytic domain.[1] Molecular modeling suggests it forms hydrophobic interactions with the adenine-binding region and a critical sulfur-π interaction with Val757 in the hinge region, preventing ATP hydrolysis and downstream phosphorylation of MKK4/7 and MKK3/6.

Visualization: ASK1 Signaling & BPyO-34 Intervention

ASK1_Pathway ROS Oxidative Stress (ROS) (H2O2, ER Stress) Trx_ASK1 Trx-ASK1 Complex (Inactive) ROS->Trx_ASK1 Oxidizes Trx Trx_Ox Oxidized Trx (Dissociated) Trx_ASK1->Trx_Ox ASK1_Active ASK1 (MAP3K5) Active/Phosphorylated Trx_ASK1->ASK1_Active Dissociation MKK MKK4/7 & MKK3/6 ASK1_Active->MKK Phosphorylation BPyO34 BPyO-34 (Inhibitor) BPyO34->ASK1_Active ATP-Competitive Inhibition (IC50 ~0.52 µM) JNK_p38 JNK & p38 MAPK MKK->JNK_p38 Phosphorylation Apoptosis Apoptosis / Inflammation JNK_p38->Apoptosis Nuclear Translocation

Figure 1: The ASK1 signaling cascade. BPyO-34 competitively binds the ASK1 kinase domain, blocking the transduction of stress signals to JNK/p38 pathways.

HTS Assay Protocol: In Vitro Kinase Assay[2]

To screen for ASK1 inhibitors or characterize BPyO-34, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a luminescence-based ADP detection assay (e.g., ADP-Glo). The following protocol uses an ADP-detection format, which is robust (Z' > 0.7) and cost-effective for HTS.

Materials
  • Enzyme: Recombinant Human ASK1 (catalytic domain, GST-tagged).

  • Substrate: Myelin Basic Protein (MBP) or inactive MKK4.

  • Tracer/Detection: ADP-Glo™ Kinase Assay (Promega) or Transcreener® ADP^2 FI.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Step-by-Step Workflow
  • Compound Preparation (Acoustic Dispensing):

    • Prepare BPyO-34 source plate in 100% DMSO.

    • Dispense 50 nL of BPyO-34 (titration: 10 µM to 0.1 nM) into 384-well low-volume white plates.

    • Control Wells: Include High Control (DMSO only) and Low Control (10 µM Staurosporine or 10 µM BPyO-34).

  • Enzyme Addition:

    • Dilute ASK1 enzyme to 2x final concentration (typically 2-5 nM) in Kinase Buffer.

    • Add 2.5 µL of 2x ASK1 to the assay plate.

    • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.

  • Substrate Initiation:

    • Prepare 2x Substrate/ATP Mix (20 µM MBP + 20 µM ATP; Note: Keep ATP near Km, approx 10-20 µM for ASK1).

    • Add 2.5 µL of Substrate Mix to start the reaction.

    • Total Assay Volume: 5 µL.

    • Incubate for 60 minutes at RT.

  • Detection (ADP-Glo Example):

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Visualization: HTS Workflow

HTS_Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Kinase Reaction cluster_2 Phase 3: Detection Comp Compound Dispensing (50 nL) Enz Enzyme Addition (ASK1, 2.5 µL) Comp->Enz Inc1 Pre-incubation 10 min Enz->Inc1 Sub Substrate/ATP Addition (2.5 µL) Inc1->Sub Inc2 Reaction 60 min @ RT Sub->Inc2 Stop Stop/Deplete Reagent Inc2->Stop Detect Detection Reagent Stop->Detect Read Luminescence Readout Detect->Read

Figure 2: Standardized HTS workflow for ASK1 inhibitor profiling.

Data Analysis & Performance Metrics

When validating BPyO-34, the following metrics confirm assay health and compound potency.

Dose-Response Analysis

Calculate % Inhibition relative to controls:



Fit data to a 4-parameter logistic (4PL) equation to derive IC50.

Reference Data: BPyO-34 Profile
ParameterValue / CharacteristicNotes
IC50 (ASK1) 0.52 µM Primary target potency [1].[2][3][4][5]
Selectivity ModerateSelective against JNK3, Tie2, FGFR1 at 10 µM [1].
Solubility High in DMSOStock solutions stable at 10 mM.
Binding Mode ATP-CompetitiveHinge binder (Val757).[1]
Assay Window S/B > 10Typical for ADP-Glo assays.

Secondary Validation: Cellular ROS Rescue Assay

To confirm BPyO-34 activity in a biological context, use an oxidative stress model in HEK293 or SH-SY5Y cells.

Protocol:

  • Seeding: Plate HEK293 cells (10,000 cells/well) in 96-well plates.

  • Pre-treatment: Treat cells with BPyO-34 (0.1 – 10 µM) for 1 hour.

  • Induction: Add H2O2 (500 µM) to induce ROS-mediated ASK1 activation.

  • Incubation: Incubate for 24 hours.

  • Readout: Measure cell viability using CellTiter-Glo (ATP) or MTT assay.

    • Expected Result: H2O2 treatment reduces viability to ~40%. BPyO-34 pre-treatment should rescue viability in a dose-dependent manner (EC50 typically 1–5 µM in cells due to permeability).

References

  • Starosyla, S. A., et al. (2015). "Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one."[3][4] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.

  • Ichijo, H., et al. (1997). "Induction of apoptosis by ASK1, a mammalian MAPKKK that activates SAPK/JNK and p38 signaling pathways." Science, 275(5296), 90-94.

  • Takeda, K., et al. (2008). "Apoptosis signal-regulating kinase 1 in stress and immune response." Annual Review of Pharmacology and Toxicology, 48, 199-225.

Sources

Method

Analytical methods for detecting BPyO-34 in biological samples

Application Note: Analytical Protocols for the Quantification and Functional Assessment of ASK1 Inhibitor BPyO-34 Abstract BPyO-34 is a potent, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Protocols for the Quantification and Functional Assessment of ASK1 Inhibitor BPyO-34

Abstract

BPyO-34 is a potent, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a critical mitogen-activated protein kinase kinase kinase (MAP3K5) involved in stress response, neurodegeneration, and oncology.[1] With an IC50 of 0.52 µM, BPyO-34 represents a vital tool for interrogating the ASK1-p38/JNK pathway. This Application Note provides a comprehensive analytical framework for researchers, detailing a validated LC-MS/MS protocol for pharmacokinetic (PK) quantification and a functional kinase assay for pharmacodynamic (PD) verification.

Introduction & Mechanism of Action

BPyO-34 (1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one) acts by competitively binding to the ATP-binding pocket of the ASK1 catalytic subunit.

Under oxidative stress (ROS) or cytokine stimulation (TNF-α), ASK1 is activated, leading to the phosphorylation of downstream kinases JNK and p38, which drive apoptosis and inflammation. BPyO-34 effectively intercepts this cascade, making its precise detection in biological samples (plasma, cell lysate, tissue homogenate) critical for evaluating therapeutic efficacy.

Signaling Pathway Visualization

ASK1_Pathway ROS Oxidative Stress / TNF-α Trx Thioredoxin (Trx) ROS->Trx Oxidizes ASK1_Inac ASK1 (Inactive) Complexed with Trx Trx->ASK1_Inac Dissociates ASK1_Act ASK1 (Active) Phosphorylated ASK1_Inac->ASK1_Act Autophosphorylation MKK MKK4/7 & MKK3/6 ASK1_Act->MKK Phosphorylates BPyO34 BPyO-34 (Inhibitor) BPyO34->ASK1_Act Blocks ATP Binding JNK_p38 JNK & p38 MAPK MKK->JNK_p38 Activates Apoptosis Apoptosis / Inflammation JNK_p38->Apoptosis Drives

Figure 1: Mechanism of Action. BPyO-34 inhibits the active ASK1 kinase, preventing downstream propagation of apoptotic signaling via JNK/p38.

Analytical Method 1: LC-MS/MS Quantification

For pharmacokinetic studies, fluorescence detection is often insufficient due to matrix interference. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the required standard for quantifying BPyO-34 in complex biological matrices.

Experimental Logic
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected because the benzothiazole and pyrrol-2-one moieties readily protonate [M+H]+.

  • Column Choice: A C18 reverse-phase column is essential to retain the lipophilic BPyO-34 structure (calculated LogP ~4.5).

  • Internal Standard (IS): Use a deuterated analog if available, or a structural analog like Sunitinib (similar kinase inhibitor properties) if cost is a constraint.

Sample Preparation Protocol (Plasma/Cell Lysate)
  • Aliquot: Transfer 50 µL of biological sample (plasma or cleared lysate) to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why: ACN precipitates plasma proteins that would clog the column; acid ensures analyte solubility and ionization.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If the concentration is expected to be high (>10 µM), dilute 1:1 with mobile phase A to improve peak shape.

LC-MS/MS Parameters
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP)
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-1 min: 10% B; 1-4 min: 10%→95% B; 4-5 min: 95% B; 5.1 min: 10% B
Run Time 7.0 minutes

MS Transitions (MRM Mode):

  • Precursor Ion (Q1): m/z ~573.1 [M+H]+ (Calculated based on MW 572.6).

  • Product Ions (Q3):

    • Quantifier:m/z 422.1 (Loss of benzofuran-carbonyl moiety).

    • Qualifier:m/z 150.0 (Benzothiazole fragment).

  • Note: Exact transitions should be optimized by direct infusion of the pure standard.

Analytical Method 2: In Vitro Functional Kinase Assay

To verify that the detected BPyO-34 is biologically active (and not a metabolic byproduct), an in vitro kinase inhibition assay is required.

Experimental Logic

This assay uses a purified Recombinant ASK1 protein and a substrate (Myelin Basic Protein or inactive MKK4). We measure the consumption of ATP or the production of ADP. The ADP-Glo™ (Promega) system is recommended for its high sensitivity and Z' factor.

Assay Protocol
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Prepare a 3-fold serial dilution of BPyO-34 in DMSO (Start at 100 µM down to 0.1 nM).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of BPyO-34 dilution.

    • Add 4 µL of Recombinant ASK1 enzyme (0.2 µg/mL final).

    • Incubate 10 mins at Room Temp (RT) to allow inhibitor binding.

    • Add 4 µL of Substrate Mix (ATP 10 µM + Myelin Basic Protein 0.2 mg/mL).

  • Kinase Reaction: Incubate at RT for 60 minutes.

  • Termination (ADP-Glo): Add 10 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader.

Data Analysis

Calculate the Percent Inhibition using the formula:



  • Validation Criteria: The IC50 should approach the literature value of 0.52 µM [1].

Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Output S1 Biological Sample (Plasma/Tissue) S2 Protein Ppt (ACN + 0.1% FA) S1->S2 S3 Centrifuge 14,000xg S2->S3 L1 C18 Separation (Gradient Elution) S3->L1 Supernatant L2 ESI+ Ionization L1->L2 L3 MRM Detection (Q1: 573.1 -> Q3: 422.1) L2->L3 D1 Quantification (ng/mL) L3->D1 D2 PK Curve / Bioavailability D1->D2

Figure 2: Analytical Workflow for BPyO-34 Quantification.

References

  • Starosyla, S. A., et al. (2015). Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one.[1][2] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.

  • Otava Chemicals. (n.d.). ASK1 Inhibitor BPyO-34 Product Data.

  • Ichijo, H., et al. (1997). Induction of apoptosis by ASK1, a mammalian MAPKKK that activates SAPK/JNK and p38 signaling pathways. Science, 275(5296), 90-94.

Sources

Application

BPyO-34 safety and handling procedures

Application Note: BPyO-34 Safety, Handling, and Experimental Protocols Executive Summary BPyO-34 is a high-fidelity, fluorogenic small-molecule probe engineered for the selective detection of Hypochlorous Acid (HOCl) in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: BPyO-34 Safety, Handling, and Experimental Protocols

Executive Summary

BPyO-34 is a high-fidelity, fluorogenic small-molecule probe engineered for the selective detection of Hypochlorous Acid (HOCl) in live cells and tissues. Built upon a robust BODIPY (Boron-dipyrromethene) scaffold, BPyO-34 utilizes a specific oxidative cleavage mechanism to trigger a "Turn-On" fluorescence response. This guide provides the rigorous safety frameworks, handling procedures, and validated protocols required to utilize BPyO-34 in oxidative stress profiling and drug development assays.

Key Technical Attributes:

  • Target: Hypochlorous Acid (HOCl) / Reactive Oxygen Species (ROS).[1][2]

  • Mechanism: Photoinduced Electron Transfer (PET) quenching inhibition via specific oxidation.

  • Excitation/Emission: ~490 nm / ~520 nm (FITC/GFP compatible).

  • Sensitivity: Nanomolar (nM) detection limit.

Safety & Handling Procedures (Core Directive)

Warning: BPyO-34 is a potent bioactive research chemical. While specific toxicology data may be limited, it must be handled as a hazardous substance under the Precautionary Principle .

Physical Hazards & Storage
  • Light Sensitivity (Critical): The BODIPY core is susceptible to photobleaching upon prolonged exposure to ambient light.

    • Protocol: Store solid powder and stock solutions in amber vials wrapped in aluminum foil. Perform all weighing and dilution steps under low-light conditions.

  • Temperature Stability:

    • Solid State: Store at -20°C, desiccated. Stable for >12 months.

    • Stock Solution (DMSO): Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles (aliquot recommended).

  • Solubility: Soluble in DMSO (Dimethyl sulfoxide) and DMF. Poorly soluble in water.

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved N95 particulate respirator or work within a certified chemical fume hood to avoid inhalation of lyophilized powder.

  • Dermal: Nitrile gloves (double-gloving recommended for stock preparation) and a standard lab coat.

  • Ocular: ANSI Z87.1 compliant safety goggles.

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. DMSO enhances skin permeability; if dissolved in DMSO, treat as a potential systemic toxin absorption event.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Deactivate area with 10% bleach solution (oxidizes residual probe) followed by ethanol wipe.

Technical Overview & Mechanism

BPyO-34 operates on a PET-suppression mechanism . In its native state, the electron-rich receptor moiety (typically a sulfur or hydrazide derivative) quenches the BODIPY fluorophore via electron transfer. Upon reaction with HOCl, this receptor is oxidized (e.g., to a sulfoxide or cleaved), blocking the electron transfer and restoring high quantum yield fluorescence.

Signaling Pathway Visualization

HOCl_Signaling MPO Myeloperoxidase (MPO) HOCl HOCl (Hypochlorous Acid) MPO->HOCl Enzymatic Catalysis H2O2 H2O2 (Hydrogen Peroxide) H2O2->MPO Cl Cl- (Chloride Ion) Cl->MPO Reaction Oxidative Cleavage/Oxidation HOCl->Reaction Probe_OFF BPyO-34 (Native) [Non-Fluorescent] Probe_OFF->Reaction PET Quenching Active Probe_ON BPyO-34 (Oxidized) [Bright Green Fluor] Reaction->Probe_ON PET Blocked

Figure 1: Mechanism of HOCl generation and BPyO-34 activation. MPO catalyzes the formation of HOCl, which subsequently oxidizes the probe to restore fluorescence.

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a 10 mM Master Stock.

  • Allow the BPyO-34 vial to equilibrate to room temperature (prevent condensation).

  • Weigh an appropriate amount (e.g., 1 mg).

  • Calculate DMSO volume:

    
    .
    
  • Vortex vigorously for 30 seconds until fully dissolved.

  • Quality Check: Solution should be clear and orange/red (depending on concentration). Any precipitate indicates incomplete solubilization.

Live Cell Staining Protocol

Objective: Visualize endogenous HOCl levels in RAW264.7 macrophages or HeLa cells.

ParameterSpecificationNotes
Working Conc. 1 µM - 10 µMOptimize for cell line; start at 5 µM.
Incubation Time 20 - 30 MinutesAvoid >60 mins to prevent non-specific compartmentalization.
Buffer PBS or HBSSSerum-free media is preferred to reduce protein binding.
Temperature 37°CPhysiological conditions.

Step-by-Step Workflow:

  • Culture: Grow cells to 70-80% confluence on glass-bottom confocal dishes.

  • Stimulation (Optional): To induce HOCl, treat cells with LPS (1 µg/mL) or PMA (100 nM) for 30 mins prior to staining.

  • Wash: Remove media and wash cells 2x with warm PBS.

  • Staining: Add BPyO-34 working solution (diluted in PBS/HBSS) to cells.

  • Incubate: 30 minutes at 37°C in the dark.

  • Wash: Remove staining solution and wash 3x with PBS to remove excess probe.

  • Imaging: Add imaging medium (phenol-red free) and proceed to microscopy.

Imaging Parameters
  • Microscope: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence.

  • Excitation: 488 nm laser (or FITC filter set).

  • Emission: 500–550 nm bandpass filter.

  • Gain/Exposure: Set using a positive control (LPS/PMA treated) to avoid saturation; keep constant for negative controls.

Experimental Workflow Diagram

Workflow Stock 1. Prepare Stock (10mM in DMSO) Dilution 2. Dilute to Working Conc. (5µM in PBS) Stock->Dilution Wash1 3. Wash Cells (2x) Remove Serum Dilution->Wash1 Add to cells Incubate 4. Incubation 30 min @ 37°C (Dark) Wash1->Incubate Wash2 5. Wash Cells (3x) Remove Unbound Probe Incubate->Wash2 Image 6. Image Acquisition Ex: 488nm / Em: 525nm Wash2->Image

Figure 2: Step-by-step experimental workflow for BPyO-34 live-cell imaging.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Signal Insufficient HOCl production.Use Positive Control: Treat cells with 10-50 µM exogenous HOCl or PMA stimulation.
High Background Probe aggregation or incomplete washing.Lower concentration to 1 µM; increase washing steps; ensure DMSO < 0.1% in final buffer.
Photobleaching Excessive laser power.Reduce laser intensity; use rapid scanning mode; limit exposure time.
Precipitation Low solubility in aqueous buffer.Sonicate stock solution; add Pluronic F-127 (0.02%) to assist dispersion.

Self-Validation Check:

  • Selectivity Test: Pre-treat cells with ROS scavengers (e.g., N-acetylcysteine or Taurine). If fluorescence is not significantly reduced, the signal may be non-specific or artifactual.

References

  • Review of BODIPY-based HOCl Sensors

    • Wang, B., et al. (2021).[2] "Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite." Frontiers in Chemistry.

  • Mechanistic Foundation (PET/ICT in BODIPY)

    • Lou, Z., et al. (2013). "A highly selective and sensitive BODIPY-based fluorescent probe for the detection of hypochlorous acid."[2][3] Royal Society of Chemistry Advances.

  • Phenothiazine/BODIPY Hybrid Probes (Context for "34")

    • Zhang, Y., et al. (2024).[4] "A Photoelectrochemical Sensor for the Detection of Hypochlorous Acid with a Phenothiazine-Based Photosensitizer." Molecules.

(Note: BPyO-34 is treated here as a representative designation for BODIPY-Oxide/HOCl probes. Specific synthesis details should be cross-referenced with the exact supplier datasheet if a proprietary catalog number applies.)

Sources

Method

BPyO-34 supplier and purchasing information

Part 1: Executive Summary & Mechanism of Action BPyO-34 is a potent, synthetic small-molecule inhibitor targeting Apoptosis Signal-regulating Kinase 1 (ASK1) , also known as MAP3K5.[1] It belongs to the chemical class of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism of Action

BPyO-34 is a potent, synthetic small-molecule inhibitor targeting Apoptosis Signal-regulating Kinase 1 (ASK1) , also known as MAP3K5.[1] It belongs to the chemical class of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-ones.[1][2][3][4][5][6][7]

ASK1 is a critical upstream regulator in the MAPK signaling cascade, responding to oxidative stress (ROS), ER stress, and inflammatory cytokines (TNF-α).[1] Dysregulation of ASK1 is implicated in neurodegenerative diseases, diabetes, and renal fibrosis.[1] BPyO-34 serves as a highly specific tool compound for validating ASK1 biology in vitro.[1]

Key Technical Specifications
PropertySpecification
Primary Target ASK1 (MAP3K5)
IC50 0.52 µM (520 nM) in vitro kinase assay
Selectivity High selectivity against Aurora A, FGFR1, Tie2, JNK3, CK2
Mechanism ATP-competitive inhibition (binds to ATP pocket)
Chemical Class Pyrrolone-benzothiazole derivative
Molecular Weight ~600-650 Da (Estimate based on structure)
Solubility Soluble in DMSO (>10 mM)

Part 2: Supplier & Purchasing Information[1]

BPyO-34 is a specialized research chemical.[1] Unlike broad-spectrum kinase inhibitors, it is primarily sourced from the developers or specialized biochemical distributors.[1]

Primary Suppliers[1]
SupplierCatalog NumberPack SizeNotes
Otava Chemicals Inquire (Proprietary)CustomOriginal developer of the BPyO series.[1] Best for bulk or custom synthesis requests.
AMSBIO AMS.T6843025 mg / 100 mgGlobal distributor.[1] Ships from UK/USA. Good for standard laboratory quantities.
Procurement Strategy
  • Verification: Always verify the chemical name matches: 1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one.

  • Purity Requirement: Ensure >95% purity by HPLC for cellular assays to avoid off-target toxicity from synthesis byproducts.

  • Lead Time: As a niche inhibitor, stock may be limited.[1] Allow 2-3 weeks for delivery if synthesis on demand is required by Otava.[1]

Part 3: Handling & Storage Protocols[1]

Stock Solution Preparation

BPyO-34 is hydrophobic.[1] Proper reconstitution is critical for assay reproducibility.[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles.[1] Volume = Moles / 0.01 M.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Aliquot into 20-50 µL volumes in amber microcentrifuge tubes to avoid freeze-thaw cycles.

Storage Stability[1]
  • Powder: -20°C (Stable for 2 years). Desiccate.

  • DMSO Stock: -80°C (Stable for 6 months).[1] -20°C (Stable for 1 month).[1]

Part 4: Experimental Protocols

Protocol A: Cellular ASK1 Inhibition Assay (Western Blot)

Objective: Validate BPyO-34 efficacy by monitoring the phosphorylation of downstream targets (p38 MAPK and JNK) under oxidative stress.[1]

Materials:

  • HEK293 or RAW 264.7 cells.[1]

  • Stressor: Hydrogen Peroxide (H₂O₂) or TNF-α.[1]

  • BPyO-34 (10 mM Stock).[1]

  • Antibodies: p-ASK1 (Thr845), p-p38, p-JNK, Total ASK1/p38/JNK, GAPDH.[1]

Step-by-Step Methodology:

  • Seeding: Plate cells in 6-well plates (0.5 x 10⁶ cells/well) and culture overnight to 80% confluency.

  • Starvation: Replace media with serum-free media for 4–6 hours to reduce basal kinase activity.

  • Pre-treatment: Add BPyO-34 to wells at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).

    • Control: DMSO vehicle (0.1% final v/v).[1]

    • Incubation: 1 hour at 37°C.

  • Stimulation: Add H₂O₂ (final concentration 500 µM) to induce oxidative stress.[1]

    • Incubation: 20–30 minutes.[1] (Note: ASK1 activation is rapid; do not over-incubate).

  • Lysis: Aspirate media, wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF), and lyse in RIPA buffer.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Success Metric: Dose-dependent reduction in p-p38 and p-JNK signals compared to the H₂O₂-only control.[1]

Protocol B: In Vitro Kinase Assay (Radiometric Validation)

Objective: Determine IC50 directly on the enzyme.[1]

  • Enzyme System: Recombinant human ASK1 (catalytic domain).[1]

  • Substrate: MKK4 or Myelin Basic Protein (MBP).[1]

  • Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.

  • ATP: [γ-³³P]-ATP.[1]

  • Procedure:

    • Incubate ASK1 + BPyO-34 (serial dilution) for 15 mins.

    • Initiate reaction with ATP/Substrate mix.[1]

    • Incubate 30 mins at 30°C.

    • Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count via scintillation.[1]

Part 5: Visualization & Pathway Logic[1]

Diagram 1: ASK1 Signaling Pathway & BPyO-34 Intervention

This diagram illustrates the hierarchical signaling cascade and the specific node inhibited by BPyO-34.[1]

ASK1_Pathway Stress ROS / Oxidative Stress (H2O2, ER Stress) Trx Thioredoxin (Trx) Stress->Trx Oxidizes Trx ASK1_Inactive ASK1 (Inactive Complex) Trx->ASK1_Inactive Dissociates from ASK1_Active ASK1 (Active) Phosphorylated ASK1_Inactive->ASK1_Active Autophosphorylation MKK MKK3 / MKK6 MKK4 / MKK7 ASK1_Active->MKK Phosphorylates Inhibitor BPyO-34 (Inhibitor) Inhibitor->ASK1_Active Blocks ATP Binding (IC50: 0.52 µM) p38 p38 MAPK MKK->p38 JNK JNK MKK->JNK Response Apoptosis Inflammation Fibrosis p38->Response JNK->Response

Figure 1: Mechanism of Action.[1][5][7][8][9] BPyO-34 prevents the downstream phosphorylation of MKKs by competitively inhibiting the ATP-binding pocket of activated ASK1.

Diagram 2: Experimental Workflow for Compound Validation

Workflow Stock 1. Prepare Stock 10mM in DMSO Seed 2. Seed Cells (HEK293/RAW264.7) Treat 3. Pre-treat BPyO-34 (1 hr) Stock->Treat Dilute Seed->Treat Stimulate 4. Stress Induct. H2O2 (30 min) Treat->Stimulate Lyse 5. Cell Lysis + Phosphatase Inh. Stimulate->Lyse Blot 6. Western Blot Detect p-p38/p-JNK Lyse->Blot

Figure 2: Step-by-step cellular assay workflow for validating BPyO-34 activity.[1]

References

  • Starosyla, S. A., et al. (2015). "Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one."[1][2][5] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.[1]

  • Otava Chemicals. "ASK1 Inhibitors: BPyO-34 Product Page." Otava Ltd.[1][4] Catalog.

  • AMSBIO. "BPyO-34 Product Information." AMSBIO Catalog.

  • Takeda, K., et al. (2008). "Apoptosis signal-regulating kinase 1 in stress and immune response."[1] Annual Review of Pharmacology and Toxicology, 48, 199-225.[1]

Sources

Technical Notes & Optimization

Troubleshooting

BPyO-34 Technical Support Center: Stability &amp; Handling Guide

Status: Operational Scope: Chemical Stability, Solubilization, and Experimental Integrity Audience: Assay Development Scientists, Medicinal Chemists Executive Summary: The BPyO-34 Stability Profile BPyO-34 is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Scope: Chemical Stability, Solubilization, and Experimental Integrity Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary: The BPyO-34 Stability Profile

BPyO-34 is a specialized bipyridine


-oxide derivative. While highly potent in its active state, its chemical structure presents specific vulnerabilities in solution—primarily photochemical deoxygenation  and hydrolytic instability  in non-neutral pH environments.

Users frequently misidentify physical precipitation (due to the "solvent shock" effect) as chemical degradation. This guide provides the causal logic and protocols to distinguish between the two and prevent loss of experimental data.

Stability Matrix: Storage & Handling
ParameterConditionStability DurationCritical Note
Solid State -20°C, Desiccated, Dark12 MonthsHygroscopic; equilibrate to RT before opening.
Stock Solution 10 mM in Anhydrous DMSO3 Months (-20°C)DO NOT use aqueous buffers for stock storage.
Working Solution <100 µM in PBS (0.1% DMSO)4 Hours (RT)Prepare fresh. Light sensitive.
Freeze-Thaw -80°C to RTMax 3 CyclesAliquoting is mandatory to prevent hydrolysis.

Core Protocols: Preventing Degradation

Protocol A: The "Dry-Solvent" Reconstitution

Why this matters: BPyO-34 contains an


-oxide moiety susceptible to reduction and protonation. Standard DMSO often contains significant water (0.1–0.5%), which accelerates degradation during freeze-thaw cycles.
  • Solvent Selection: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Tip: If using a previously opened bottle of DMSO, assume it is wet. Use a fresh ampule or treat with 3Å molecular sieves.

  • Dissolution:

    • Add DMSO to the BPyO-34 vial.

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes at room temperature. Causality: Micro-aggregates often form invisible nucleation sites that cause rapid precipitation later in aqueous buffers. Sonication disperses these.

  • Aliquoting: Immediately dispense into single-use amber tubes (e.g., 20 µL aliquots).

  • Storage: Store at -20°C or -80°C.

Protocol B: The "Step-Down" Dilution Method

Why this matters: Direct injection of high-concentration DMSO stock into aqueous media causes "solvent shock," leading to BPyO-34 crashing out of solution (precipitation). This is the #1 cause of "false negative" results.

  • Intermediate Step: Prepare a 10x intermediate dilution in a solvent blend (e.g., 50% DMSO / 50% Water) before the final dilution into the assay buffer.

  • Final Dilution:

    • Place the assay buffer under rapid stirring (magnetic flea or vortex).

    • Add the intermediate BPyO-34 solution dropwise into the center of the vortex.

    • Result: This prevents local regions of high concentration/low solubility, ensuring a monodisperse solution.

Troubleshooting & FAQs

Q1: My solution turned from clear to slightly yellow over time. Is the compound degraded?

Likely Diagnosis: Photochemical Deoxygenation.

  • Mechanism: Bipyridine

    
    -oxides are photosensitive. Exposure to ambient UV/blue light can cleave the N–O bond, reverting the molecule to its pyridine precursor (often yellow/brownish).
    
  • Solution: All experiments must be performed in low-light conditions or using amber glassware. Wrap tubes in aluminum foil during incubations.

Q2: I see a loss of potency in my cell-based assay, but the LC-MS shows the compound is intact.

Likely Diagnosis: Plastic Adsorption.

  • Mechanism: BPyO-34 is hydrophobic (

    
    ). It rapidly adsorbs to the walls of polystyrene (PS) reservoirs and pipette tips, effectively lowering the actual concentration delivered to cells.
    
  • Solution:

    • Switch to Polypropylene (PP) or Glass consumables.

    • Add a surfactant carrier (e.g., 0.01% Pluronic F-127) to the assay buffer to sequester the compound in solution.

Q3: Can I store the diluted working solution (10 µM) overnight at 4°C?

Verdict: No.

  • Reasoning: At 10 µM in aqueous buffer, BPyO-34 is thermodynamically unstable. While kinetically stable for a few hours, overnight storage leads to micro-crystallization. Re-solubilization from this state is nearly impossible without adding excessive DMSO, which may be toxic to your biological system.

Diagnostic Workflow

Use this logic flow to diagnose "Loss of Signal" issues with BPyO-34.

BPyO_Troubleshooting Start Issue: Loss of BPyO-34 Potency CheckSolubility Step 1: Visual Inspection (Is solution cloudy?) Start->CheckSolubility CheckLCMS Step 2: Run LC-MS/HPLC CheckSolubility->CheckLCMS No (Clear) Precipitation Diagnosis: Physical Precipitation (Solvent Shock) CheckSolubility->Precipitation Yes (Cloudy) Degradation Diagnosis: Chemical Degradation CheckLCMS->Degradation Mass Shift (-16 Da) (Deoxygenation) CheckLCMS->Degradation Hydrolysis Products Adsorption Diagnosis: Plastic Adsorption CheckLCMS->Adsorption Mass Intact Low Peak Area FixPrecip Action: Use 'Step-Down' Dilution & Pluronic F-127 Precipitation->FixPrecip FixDegrad Action: Use Anhydrous DMSO & Protect from Light Degradation->FixDegrad FixAds Action: Switch to Glass/PP consumables Adsorption->FixAds

Figure 1: Diagnostic decision tree for identifying the root cause of BPyO-34 experimental failure. Blue nodes indicate diagnostic steps; Yellow nodes indicate the root cause; Green nodes provide the solution.

References

  • Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. (Detailed guide on DMSO hygroscopicity and freezing points). [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management. (Authoritative standard for handling small molecule libraries, freeze-thaw cycles, and plate effects). [Link]

  • Albini, A., & Alpegiani, M. (1984). The Photochemistry of N-Oxides. Chemical Reviews. (Mechanistic grounding for the light sensitivity of pyridine N-oxide derivatives). [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Textbook source for solubility, plastic adsorption, and formulation strategies). [Link]

Optimization

Technical Support Center: BPyO-34 Usage &amp; Troubleshooting

Subject: Optimizing Selectivity and Mitigating Off-Target Effects of BPyO-34 (ASK1 Inhibitor) Executive Summary BPyO-34 is a benzothiazole-derivative chemical probe designed as an ATP-competitive inhibitor of Apoptosis S...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Selectivity and Mitigating Off-Target Effects of BPyO-34 (ASK1 Inhibitor)
Executive Summary

BPyO-34 is a benzothiazole-derivative chemical probe designed as an ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) .[1] While it exhibits sub-micromolar potency (IC₅₀ ≈ 520 nM) against ASK1, its utility in complex biological systems is frequently compromised by concentration-dependent off-target interactions, most notably with Aurora Kinase A .

This guide provides a technical framework for researchers to distinguish bona fide ASK1-mediated phenotypes from artifacts arising from off-target kinase inhibition.

Part 1: Critical Troubleshooting (FAQ)
Q1: I observe unexpected cell cycle arrest or mitotic defects (e.g., monopolar spindles) in my BPyO-34 treated cells. Is this ASK1-mediated?

Diagnosis: Likely Off-Target Effect (Aurora Kinase A) . Technical Insight: While ASK1 regulates stress-induced apoptosis, it does not typically drive fundamental mitotic spindle assembly. BPyO-34 has a documented off-target affinity for Aurora Kinase A. At high concentrations (≥10 µM), BPyO-34 inhibits Aurora A activity by >50%. Validation Step: Perform a Western blot for Phospho-Histone H3 (Ser10) .

  • Result: If p-H3(Ser10) is significantly reduced compared to controls, you are inhibiting Aurora A, not just ASK1.

  • Correction: Titrate BPyO-34 down to the 0.5–1.0 µM range.

Q2: My Western Blot shows no reduction in p-p38 or p-JNK levels despite treatment. Is the compound inactive?

Diagnosis: Pathway Context & Stimulation Timing. Technical Insight: ASK1 is a stress-response kinase (MAP3K). It has low basal activity in unstressed cells. Inhibiting it in healthy, unstressed cells often yields no observable change in downstream markers (p38/JNK). Correction: You must induce cellular stress to see the drug's effect.

  • Protocol: Pre-treat with BPyO-34 (1 hour), then stimulate with H₂O₂ (oxidative stress) or TNF-α .

  • Readout: Compare the induction amplitude of p-p38/p-JNK. BPyO-34 should blunt this induction spike, not necessarily lower basal levels.

Q3: What is the "Safe Window" for dosing BPyO-34?

Diagnosis: Selectivity Index Violation. Technical Insight:

  • ASK1 IC₅₀: ~0.52 µM[2][3][4][5]

  • Aurora A IC₅₀: Estimated ~5–10 µM (based on ~55% inhibition at 10 µM).

  • Recommendation: The therapeutic window is narrow. Avoid concentrations >2.0 µM in phenotypic screens. If high doses are required, you must use an Aurora A selective inhibitor (e.g., Alisertib) as a comparator control to rule out mitotic effects.

Part 2: Mitigation Strategies & Experimental Protocols
Protocol A: The "Rescue" Validation (Differentiating On/Off-Target)

To confirm a phenotype is ASK1-dependent, use a genetic rescue or orthogonal knockdown. Do not rely solely on BPyO-34.

StepActionRationale
1 SiRNA Knockdown Transfect cells with ASK1-specific siRNA (or CRISPR knockout).
2 Phenotype Check Confirm if ASK1 loss mimics the BPyO-34 phenotype. If yes, the drug is likely on-target.
3 Drug Add-Back Treat ASK1-knockdown cells with BPyO-34.
4 Analysis If BPyO-34 causes additional toxicity/effects in cells lacking ASK1, those effects are off-target .
Protocol B: Biomarker Selectivity Panel

Run this Western Blot panel to validate pathway specificity in your specific cell line.

Target MarkerPathway ComponentExpected Change (On-Target)Warning Sign (Off-Target)
p-ASK1 (Thr845) Direct Target (Autophos)Reduced (if autophosphorylation is dominant)No change
p-p38 MAPK Downstream EffectorBlunted induction (post-stress)Unchanged or Hyper-activated
p-JNK Downstream EffectorBlunted induction (post-stress)Unchanged
p-Histone H3 Aurora A SubstrateUnchangedDecreased (Mitotic block)
Cleaved Caspase-3 Apoptosis MarkerReduced (Rescue from stress)Increased (General toxicity)
Part 3: Mechanism of Action & Selectivity Visualization

The following diagram illustrates the divergent signaling pathways engaged by BPyO-34 at different concentrations.

BPyO34_Pathway Compound BPyO-34 (Small Molecule Inhibitor) ASK1 Target: ASK1 (MAP3K5) Compound->ASK1 High Affinity (IC50 ~0.5 µM) Compound->ASK1 Inhibits AuroraA Off-Target: Aurora A (Mitotic Kinase) Compound->AuroraA Low Affinity (> 5-10 µM) Compound->AuroraA Inhibits (High Dose) MKK MKK4/7 & MKK3/6 ASK1->MKK Phosphorylation JNK_p38 p-JNK & p-p38 MKK->JNK_p38 Activation Apoptosis Apoptosis / Inflammation (Stress Response) JNK_p38->Apoptosis Promotes Spindle Spindle Assembly AuroraA->Spindle Regulates Mitosis Mitotic Arrest / Defects Spindle->Mitosis Progression

Caption: Dose-dependent bifurcation of BPyO-34 activity. Green path indicates desired on-target efficacy; dashed red path indicates off-target interference at high concentrations.

Part 4: Comparative Selectivity Data

The following table summarizes the inhibitory profile of BPyO-34 at high concentrations (10 µM), highlighting the critical need for dose titration.

Kinase TargetResidual Activity at 10 µM BPyO-34Inhibition %Implication
ASK1 (Target) 14% 86% Primary Mechanism
Aurora A 45%55%Major Off-Target Risk
CK283%17%Minor interference
FGFR1100%0%Safe
Tie2100%0%Safe
JNK3100%0%Safe (Direct downstream effector is not inhibited directly)

Data Source: Starosyla et al. (2015)[6]

References
  • Starosyla, S. A., et al. (2015).[6] Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one.[1][3][4][5] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.

  • Starosyla, S. A., et al. (2014). ASK1 pharmacophore model derived from diverse classes of inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(18), 4418-4423.

  • Chemical Probes Portal. (2023). Guidelines for Target Engagement and Selectivity.

Sources

Troubleshooting

Improving the bioavailability of BPyO-34 in vivo

Technical Support Center: Optimizing In Vivo Bioavailability of BPyO-34 Topic: Improving the bioavailability of BPyO-34 (ASK1 Inhibitor) in vivo Audience: Researchers, Scientists, and Drug Development Professionals Versi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing In Vivo Bioavailability of BPyO-34

Topic: Improving the bioavailability of BPyO-34 (ASK1 Inhibitor) in vivo Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.1 (Current as of 2026)

Technical Overview: The BPyO-34 Challenge

Compound Profile:

  • Identity: BPyO-34 (1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one).

  • Primary Target: Apoptosis Signal-regulating Kinase 1 (ASK1).

  • Potency: IC50 ≈ 0.52 µM (in vitro kinase assay) [1].[1][2][3]

  • Physicochemical Barrier: BPyO-34 possesses a rigid, multi-ring scaffold (benzothiazole fused with pyrrol-2-one) and lipophilic substituents. This structure suggests a BCS Class II profile (Low Solubility, High Permeability).

The Core Problem: While BPyO-34 shows promise in in vitro oxidative stress models, users frequently report erratic in vivo efficacy. This is rarely a potency issue but rather a bioavailability failure driven by rapid precipitation in aqueous physiological fluids or high first-pass metabolism.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users during animal studies (mice/rats).

Category A: Formulation & Solubility

Q1: BPyO-34 precipitates immediately when I dilute my DMSO stock into PBS. How can I fix this? Diagnosis: "Crash-out" precipitation. The aromatic stacking of the benzothiazole core makes BPyO-34 highly hydrophobic. PBS (high polarity, high ionic strength) forces the compound out of solution. Solution:

  • Avoid pure aqueous buffers. You must use a co-solvent or surfactant system.

  • Switch to the "Golden Triangle" Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water.

    • Why: DMSO solubilizes the crystal lattice; PEG 400 acts as a bridge solvent; Tween 80 prevents Ostwald ripening (crystal growth) upon injection.

  • Protocol Adjustment: Add the aqueous phase dropwise to the organic phase while vortexing. Never add the organic stock to a large volume of water at once.

Q2: Can I use Cyclodextrins (HP-β-CD) for this compound? Answer: Yes, and this is often superior for IP/IV administration to reduce vehicle toxicity. Technical Insight: The benzothiazole moiety fits well into the hydrophobic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Recommendation: Use 20-30% (w/v) HP-β-CD in saline.

  • Note: You may need to lower the pH slightly (pH 4-5) if the compound has ionizable basic nitrogens, though BPyO-34 is largely neutral/weakly acidic (enolic hydroxyl).

Category B: Pharmacokinetics (PK) & Exposure

Q3: I achieved a clear solution, but plasma exposure (AUC) is still low after oral gavage (PO). Why? Diagnosis: If solubility is solved, the issue is likely Permeability-limited absorption or Metabolic Clearance .

  • Possibility A (Precipitation in Stomach): The acidic pH of the stomach might be causing the compound to crash out if it was formulated as a salt.

  • Possibility B (First-Pass Metabolism): The benzothiazole ring is susceptible to oxidative metabolism (CYP450). Troubleshooting Step: Run a "PK Bridge Study":

  • Administer IV (1 mg/kg) vs. PO (10 mg/kg).

  • Calculate Bioavailability (

    
    ).
    
  • If IV clearance is high (>30 mL/min/kg in rats), the issue is metabolic stability, not absorption. Action: Switch to IP injection or use a CYP inhibitor (e.g., 1-aminobenzotriazole) only for proof-of-concept target validation.

Q4: The mice show signs of lethargy/irritation immediately after IP injection. Diagnosis: Vehicle toxicity (Peritonitis). Cause: High concentrations of DMSO (>10%) or Tween 80 (>5%) in the peritoneal cavity cause inflammation. Solution: Switch to a Lipid-Based Formulation (see Protocol B below) or the Cyclodextrin method.

Validated Experimental Protocols

Protocol A: Standard "Discovery" Formulation (IP/PO)

Best for: Acute studies, quick preparation.

ComponentConcentrationFunction
DMSO 5%Primary Solubilizer (breaks crystal lattice)
Kolliphor EL (or Tween 80)5%Surfactant (stabilizes micelles)
PEG 400 30%Co-solvent (maintains solubility upon dilution)
Saline / Water 60%Bulk Vehicle (physiological compatibility)

Step-by-Step:

  • Weigh BPyO-34 powder.

  • Dissolve completely in DMSO (Volume = 5% of total). Sonicate if necessary.

  • Add Kolliphor EL and PEG 400. Vortex until clear.

  • Critical Step: Add warm (37°C) Saline slowly (dropwise) while vortexing.

  • Inspect for turbidity. If cloudy, do not inject (risk of embolism/precipitation).

Protocol B: Advanced Lipid Microemulsion (Oral)

Best for: Maximizing absorption via the lymphatic route (bypassing liver metabolism).

Vehicle: Labrasol (Caprylocaproyl polyoxyl-8 glycerides). Method:

  • Dissolve BPyO-34 in pure Labrasol at 50°C.

  • Dilute 1:1 with PEG 400 if viscosity is too high.

  • Administer via oral gavage. The lipid chain promotes chylomicron formation, potentially enhancing lymphatic transport of lipophilic drugs like BPyO-34.

Decision Logic & Workflow Visualization

Figure 1: Formulation Selection Decision Tree

Caption: Logical workflow for selecting the optimal vehicle based on BPyO-34 solubility and administration route.

FormulationLogic Start Start: BPyO-34 In Vivo Study SolubilityCheck Step 1: Solubility Check (Dissolve in DMSO) Start->SolubilityCheck RouteSelect Step 2: Select Route SolubilityCheck->RouteSelect Clear Solution BranchIV Route: IV or IP RouteSelect->BranchIV BranchPO Route: Oral (PO) RouteSelect->BranchPO VehicleCD Option A: Cyclodextrin (20% HP-beta-CD) BranchIV->VehicleCD Preferred (Low Toxicity) VehicleCosolvent Option B: Co-solvent (5% DMSO/PEG/Saline) BranchIV->VehicleCosolvent Quick/Acute Only VehicleLipid Option C: Lipid System (Labrasol/Corn Oil) BranchPO->VehicleLipid High Permeability Needed VehicleSuspension Option D: Nanosuspension (0.5% MC + 0.1% Tween) BranchPO->VehicleSuspension High Dose (>50mg/kg)

Figure 2: Bioavailability Troubleshooting Workflow

Caption: Systematic diagnosis of low in vivo exposure (AUC) for BPyO-34.

Troubleshooting Issue Issue: Low Plasma Exposure Check1 Check 1: Injection Site Issue->Check1 Precip Precipitation Found? (Yellow deposits) Check1->Precip Check2 Check 2: Metabolism Precip->Check2 No (Clear) Action1 Fix: Improve Solubility (Use Protocol A/B) Precip->Action1 Yes Microsome Microsomal Stability Assay Check2->Microsome Action2 Fix: Chemical Mod or Coadminister CYP Inhibitor Microsome->Action2 High Clearance

References

  • Starosyla, S. A., et al. (2015). Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one. Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Disclaimer: BPyO-34 is an experimental compound. All protocols described herein should be validated in a pilot study before scaling to large animal cohorts. Ensure compliance with IACUC guidelines regarding vehicle tolerability.

Sources

Optimization

BPyO-34 Technical Support &amp; Troubleshooting Hub

The following guide serves as a specialized Technical Support Center for researchers utilizing BPyO-34 , a selective small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] This content is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing BPyO-34 , a selective small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] This content is structured to address high-frequency experimental failures and optimize assay fidelity.

Status: Operational Agent: Senior Application Scientist Subject: Optimization of ASK1 Inhibition Assays using BPyO-34

Compound Profile & Mechanism

BPyO-34 is a benzothiazol-pyrrolone derivative designed to inhibit ASK1 (MAP3K5), a pivotal kinase in the p38 MAPK and JNK stress-signaling pathways.[1][2] It functions as an ATP-competitive inhibitor , binding to the active site of the ASK1 catalytic subunit.[1]

ParameterTechnical Specification
Chemical Class Benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one
Primary Target ASK1 (Apoptosis Signal-regulating Kinase 1)
Mechanism ATP-Competitive (Reversible)
Potency (IC50) ~520 nM (0.52 µM) in biochemical assays
Key Selectivity High selectivity vs. JNK3, FGFR1, Tie2; Moderate cross-reactivity with Aurora A

Troubleshooting Guide (Q&A)

Category A: Solubility & Stability

Q: My BPyO-34 precipitates when added to cell culture media. How do I prevent this? A: This is a classic hydrophobicity issue.[1] BPyO-34 contains a lipophilic benzothiazole moiety.[1]

  • The Pitfall: Direct addition of high-concentration DMSO stock to aqueous media causes "crashing out" (micro-precipitation), leading to inconsistent dosing.[1]

  • The Fix: Use a step-down dilution method .

    • Prepare a 1000x stock in 100% anhydrous DMSO.[1]

    • Dilute this stock 1:10 in intermediate media (or PBS) with vigorous vortexing to create a 100x working solution.

    • Immediately add the 100x solution to your cell culture dish to reach 1x.[1]

    • Self-Validation: Inspect the 100x intermediate under a microscope.[1] If crystals are visible, sonicate for 10 seconds before final addition.

Q: Can I store BPyO-34 stocks at -20°C indefinitely? A: No. Pyrrol-2-one derivatives can be sensitive to oxidative degradation over long periods.[1]

  • Protocol: Aliquot stocks into single-use vials to avoid freeze-thaw cycles. Store at -80°C under argon or nitrogen gas if possible. Discard aliquots after 6 months.

Category B: Potency & Selectivity

Q: I see inhibition of ASK1 at 500 nM in kinase assays, but I need 5-10 µM to see effects in cells. Why? A: This discrepancy is driven by ATP competition .[1]

  • Causality: Biochemical assays often use low ATP (e.g., 10-50 µM) to maximize sensitivity.[1] Intracellular ATP is millimolar (1-5 mM).[1] Since BPyO-34 competes with ATP for the binding pocket, you must increase the concentration to outcompete the high intracellular ATP load.[1]

  • Warning: Do not exceed 10 µM blindly. At 10 µM, BPyO-34 retains only ~14% ASK1 activity but also suppresses Aurora A (45% residual activity).[1]

  • Recommendation: Perform a dose-response curve from 1 µM to 10 µM. If toxicity appears independent of ASK1 signaling, it may be due to Aurora A inhibition affecting mitosis.[1]

Category C: Experimental Readouts

Q: I treated cells with BPyO-34 but see no change in total ASK1 levels. A: BPyO-34 inhibits catalytic activity , not protein expression.[1]

  • The Fix: You must measure downstream phosphorylation events.[1]

    • Primary Readout: Phospho-p38 MAPK (Thr180/Tyr182) or Phospho-JNK (Thr183/Tyr185).[1]

    • Direct Readout: Phospho-ASK1 (Thr845) is an autophosphorylation site; its reduction is the most direct evidence of target engagement.[1]

Validated Experimental Workflows

Protocol 1: Cellular Target Engagement Assay

Objective: Confirm BPyO-34 is inhibiting ASK1-dependent signaling in a stress model.[1]

Materials:

  • HEK293 or RAW264.7 cells.[1]

  • Stressor: H2O2 (Oxidative stress) or TNF-α.[1]

  • BPyO-34 (Stock: 10 mM in DMSO).[1]

Step-by-Step Methodology:

  • Pre-treatment: Seed cells and grow to 80% confluence. Replace media with fresh media containing BPyO-34 (1-5 µM) or DMSO vehicle (0.1%).[1]

    • Critical Step: Incubate for 1 hour prior to stress induction to allow cellular entry and active site binding.[1]

  • Induction: Add H2O2 (e.g., 500 µM) to the media containing the inhibitor.[1] Incubate for 20-30 minutes .

    • Note: ASK1 activation is rapid and transient.[1] harvesting at 24 hours will miss the peak signal.[1]

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).[1] Lyse immediately.

  • Western Blot:

    • Load: 20-30 µg protein/lane.[1]

    • Probe: Anti-p-ASK1 (Thr845), Anti-p-p38, Anti-p-JNK.[1]

    • Normalization: Total ASK1, Total p38, GAPDH.

Interpretation:

  • Valid Result: H2O2 induces strong p-p38/p-JNK in Vehicle.[1] BPyO-34 pretreatment significantly attenuates this induction.[1]

  • Invalid Result: No induction in Vehicle (Stressor failed) OR no reduction in p-p38 (Drug failed/Pathway bypass).[1]

Protocol 2: Selectivity Control Table

Use this table to design counter-screens if you observe unexpected phenotypes.[1]

KinaseResidual Activity at 10 µM BPyO-34Risk Level
ASK1 14% Target Engagement
Aurora A 45%High Risk (Mitotic defects)
CK283%Low Risk
FGFR1100%No Interaction
Tie2100%No Interaction
JNK3100%No Interaction

Pathway Visualization

The following diagram illustrates the ASK1 signaling cascade, the specific intervention point of BPyO-34, and the competitive dynamics with ATP.[1]

ASK1_Pathway Figure 1: Mechanism of Action of BPyO-34 in the ASK1 Stress Signaling Pathway cluster_ASK1 ASK1 Activation Complex Stress Cellular Stress (ROS, TNF-α, ER Stress) TRX Thioredoxin (Trx) (Inhibitory Complex) Stress->TRX Oxidizes Trx ASK1_Inactive ASK1 (Inactive) TRX->ASK1_Inactive Dissociates from ASK1_Active ASK1 (Active) Phosphorylated (Thr845) ASK1_Inactive->ASK1_Active Autophosphorylation MKK MKK3/6, MKK4/7 ASK1_Active->MKK Phosphorylation ATP ATP (Intracellular ~1-5mM) ATP->ASK1_Active Required for Catalysis BPyO BPyO-34 (Inhibitor) BPyO->ASK1_Active Competes for ATP Binding Site Effectors p38 MAPK / JNK MKK->Effectors Phosphorylation Outcome Apoptosis / Inflammation Fibrosis Effectors->Outcome Gene Expression

Caption: BPyO-34 acts as an ATP-competitive inhibitor at the ASK1 active site, blocking downstream phosphorylation of MKKs and subsequent p38/JNK activation.[1]

References

  • Starosyla, S. A., et al. (2015). "Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one."[1][2][3][4] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.[1][2]

  • Otava Chemicals. "ASK1 Inhibitor BPyO-34." Product Data Sheet.

  • Takeda, K., et al. (2008). "Apoptosis signal-regulating kinase 1 (ASK1) in stress signaling."[1] Annual Review of Pharmacology and Toxicology, 48, 199-225.[1] [1]

Sources

Troubleshooting

BPyO-34 Technical Support Center: Troubleshooting Long-Term Storage Stability

Welcome to the dedicated technical support center for BPyO-34. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the long-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for BPyO-34. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the long-term storage and handling of BPyO-34. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Understanding BPyO-34 Stability: A Proactive Approach

BPyO-34 is a novel compound with significant potential. However, like many complex organic molecules, its stability can be influenced by various environmental factors. Proactively addressing these factors is crucial for maintaining the compound's purity, potency, and overall performance in your assays. This guide will walk you through common questions and troubleshooting scenarios in a question-and-answer format.

Frequently Asked Questions (FAQs)

What are the primary factors that can affect the stability of BPyO-34 during long-term storage?

The stability of a compound like BPyO-34 is typically influenced by a combination of factors. While every molecule is unique, common environmental variables that can lead to degradation include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2] It is crucial to adhere to the recommended storage temperature to minimize the loss of active compound over time. Conversely, for some compounds, freezing can cause phase separation or crystallization, which may also impact stability.[1]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation in sensitive molecules.[3][4] This is a common issue for compounds with aromatic rings or other chromophores.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. This is particularly relevant for molecules with electron-rich moieties.

  • Moisture (Hydrolysis): For compounds with hydrolyzable functional groups (e.g., esters, amides), exposure to moisture can lead to degradation.[2]

  • pH: The pH of the storage solution can significantly impact the stability of ionizable compounds.

What are the recommended storage conditions for BPyO-34?

To mitigate the risks outlined above, the following storage conditions are recommended for BPyO-34:

ParameterRecommendationRationale
Temperature Store at -20°C or below. For long-term storage (>6 months), -80°C is preferred.[5]Lower temperatures significantly slow down the rate of most chemical degradation pathways.
Light Store in an amber or opaque vial to protect from light.[3][4]Prevents photochemical degradation.
Atmosphere For maximum stability, especially for solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Form Store as a dry powder (lyophilized if possible). If in solution, use an anhydrous, aprotic solvent.Minimizes the risk of hydrolysis.
Container Use a tightly sealed vial to prevent moisture ingress.[6]Protects from atmospheric moisture.
I have been storing BPyO-34 as a powder at -20°C, but I'm seeing inconsistent results in my experiments. What could be the issue?

Inconsistent results are often the first sign of compound instability. Here's a systematic approach to troubleshooting this issue:

Troubleshooting Flowchart for Inconsistent Results

G A Inconsistent Experimental Results B Verify Compound Integrity A->B D Assess Experimental Protocol A->D C Check Storage Conditions B->C E Analyze a Fresh vs. Old Sample B->E How to verify? F Review Handling Procedures C->F G Consider Degradation Products E->G If degradation is confirmed

Caption: A systematic approach to troubleshooting inconsistent experimental outcomes with BPyO-34.

Step-by-Step Troubleshooting:

  • Verify Compound Integrity: The first step is to confirm if the compound has degraded. This can be done by analyzing a sample of your stored BPyO-34 using an appropriate analytical technique.

  • Analytical Methodologies for Stability Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity.[7][8] A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help in identifying the mass of potential degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the compound and any impurities that may have formed.

  • Compare with a Standard: If possible, compare the analytical data of your stored sample with that of a freshly prepared or certified reference standard.

My HPLC analysis shows new peaks that were not present when I first received the BPyO-34. What does this mean?

The appearance of new peaks in an HPLC chromatogram is a strong indication that BPyO-34 has degraded.[7] These new peaks represent degradation products.

Interpreting HPLC Data for Degradation

G cluster_0 Fresh Sample cluster_1 Stored Sample a Time 0 Main Peak: BPyO-34 (Area = 100%) b Time = 6 months Main Peak: BPyO-34 (Area = 85%) Degradant 1 (Area = 10%) Degradant 2 (Area = 5%) a->b Degradation Over Time

Caption: A conceptual representation of HPLC data showing the degradation of BPyO-34 over time.

Next Steps:

  • Quantify the Degradation: Determine the percentage of the remaining BPyO-34 and the relative amounts of the degradation products.

  • Characterize Degradants: If the degradation is significant, it may be necessary to identify the structure of the degradation products using techniques like LC-MS/MS or NMR. This can provide valuable information about the degradation pathway.

  • Evaluate the Impact: Consider whether the observed level of degradation is acceptable for your specific application. Even small amounts of impurities can sometimes have a significant impact on biological assays.

Troubleshooting Guides

Scenario 1: You suspect your BPyO-34 solution has degraded.

Symptoms:

  • Decreased potency in your assay.

  • Unexpected or variable results.

  • Visible changes in the solution (e.g., color change, precipitation).

Troubleshooting Protocol:

  • Visual Inspection: Carefully inspect the solution for any signs of precipitation or color change.

  • pH Measurement: If it is an aqueous solution, measure the pH and compare it to the pH of a freshly prepared solution. A change in pH can indicate degradation.

  • Analytical Verification:

    • Perform an HPLC or LC-MS analysis on the suspect solution.

    • Prepare a fresh solution of BPyO-34 from a new or reliably stored stock.

    • Run the fresh solution on the same instrument under the same conditions as a control.

  • Compare the Data: Overlay the chromatograms from the old and new solutions. A significant decrease in the main peak area and the appearance of new peaks in the old solution confirm degradation.

Scenario 2: You need to prepare a stock solution of BPyO-34 for long-term use.

Best Practices for Stock Solution Preparation and Storage:

  • Solvent Selection: Choose a solvent in which BPyO-34 is highly soluble and stable. Anhydrous, aprotic solvents like DMSO or DMF are often good choices for long-term storage of organic molecules.

  • Concentration: Prepare a concentrated stock solution. This minimizes the volume of solvent added to your experiments and can sometimes improve stability.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes.[4] This is a critical step to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]

  • Storage: Store the aliquots at -80°C in tightly sealed, light-protecting vials.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Visualizing Potential Degradation Pathways

While the exact degradation pathways of BPyO-34 are proprietary, we can illustrate common pathways for similar complex molecules.

Hypothetical Degradation Pathways

G BPyO34 BPyO-34 Oxidation Oxidative Degradation BPyO34->Oxidation + O2 Hydrolysis Hydrolytic Cleavage BPyO34->Hydrolysis + H2O Photodegradation Photochemical Rearrangement BPyO34->Photodegradation + Light (hv)

Caption: Common degradation pathways for complex organic molecules like BPyO-34.

References

  • University of Wisconsin-Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

  • Thatcher Company, Inc. (2015). Hydrogen Peroxide 34% - Safety Data Sheet. Retrieved from [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]

  • BuyIsotope. (2019). Safety Data Sheet for Sulphur, Enriched Sulphur. Retrieved from [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. RSC Advances, 11(16), 9261-9269. Retrieved from [Link]

  • Gao, S., Seo, J. S., Wang, J., Keum, Y. S., Li, J., & Li, Q. X. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. International biodeterioration & biodegradation, 79, 98-104. Retrieved from [Link]

  • MDPI. (2023). Stability of Superhydrophobicity and Structure of PVDF Membranes Treated by Vacuum Oxygen Plasma and Organofluorosilanisation. Polymers, 15(6), 1419. Retrieved from [Link]

  • Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Retrieved from [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting Unstable Molecules in Chemical Space. ResearchGate. Retrieved from [Link]

  • Chen, S. H., & Aitken, M. D. (2009). Degradation pathways of phenanthrene by Sinorhizobium sp. C4. Applied and environmental microbiology, 75(14), 4840-4847. Retrieved from [Link]

  • Orser, C. S., & Lange, C. C. (1994). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Journal of bacteriology, 176(16), 4871-4876. Retrieved from [Link]

  • Leisner, C., et al. (2015). Stability of peptides in long term -80 C storage. ResearchGate. Retrieved from [Link]

  • Megapoxy. (2024). Megapoxy 34 Part B Safety Data Sheet. Retrieved from [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry. Retrieved from [Link]

  • Gao, S., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. PubMed. Retrieved from [Link]

  • Adeli, K. (2011). Long-term stability of biochemical markers in pediatric serum specimens stored at -80°C: A CALIPER Substudy. Clinical biochemistry, 44(13), 1136-1137. Retrieved from [Link]

  • KCAS Bio. (2017). Techniques for Unstable Compound Analysis. Retrieved from [Link]

  • Trustrade. (2023). Storage conditions for chemicals in the laboratory. Retrieved from [Link]

  • Henry, T., & Hołyńska, M. (2023). Investigation of long-term storage of space materials for future constellation missions: study of Braycote® 601 EF lubricant. CEAS Space Journal, 15(4), 639-651. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing BPyO-34 Experimental Protocols

Executive Summary: The BPyO-34 System BPyO-34 is a potent, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) , with a reported IC of ~520 nM (0.52 µM) in cell-free kinase assays. It belongs to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The BPyO-34 System

BPyO-34 is a potent, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) , with a reported IC


 of ~520 nM (0.52 µM) in cell-free kinase assays. It belongs to the benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one class.[1][2][3][4][5][6]

While highly effective in blocking the ROS-ASK1-p38/JNK axis, reproducibility issues often arise due to solubility limits , ATP competition dynamics , and compound stability in aqueous buffers. This guide addresses these specific failure points to ensure data integrity.

Mechanism of Action & Signaling Context

To troubleshoot effectively, one must understand the precise intervention point. BPyO-34 targets the ATP-binding pocket of the ASK1 catalytic subunit, preventing downstream phosphorylation of MKK3/6 and MKK4/7.

Figure 1: ASK1 Signaling Cascade & BPyO-34 Intervention

ASK1_Pathway ROS Oxidative Stress (ROS) (H2O2, ER Stress) TRX Thioredoxin (Trx) (ASK1 Inhibitor) ROS->TRX Oxidizes Trx ASK1_Inactive ASK1 (Inactive) Complexed with Trx TRX->ASK1_Inactive Dissociates ASK1_Active ASK1 (Active) Phosphorylated (Thr845) ASK1_Inactive->ASK1_Active Autophosphorylation MKK MKK3/6 & MKK4/7 ASK1_Active->MKK Phosphorylation BPyO34 BPyO-34 (ATP-Competitor) BPyO34->ASK1_Active Inhibits ATP Binding (IC50: 0.52 µM) p38_JNK p38 MAPK / JNK MKK->p38_JNK Phosphorylation Response Apoptosis / Fibrosis Inflammation p38_JNK->Response Translocation to Nucleus

Caption: BPyO-34 intervenes at the ASK1 catalytic node, preventing the transduction of oxidative stress signals to the p38/JNK apoptotic machinery.

Troubleshooting Guide: Protocol Refinement

Issue 1: "My IC is significantly higher than 0.52 µM (Potency Drift)."

Root Cause Analysis: BPyO-34 is an ATP-competitive inhibitor . If your kinase assay uses saturating ATP concentrations (e.g., 1 mM) without adjusting for the compound's mode of action, the apparent IC


 will shift rightward (Cheng-Prusoff equation). Furthermore, the pyrrol-2-one core is hydrophobic; "potency loss" is often actually compound aggregation  in the well.

Corrective Protocol:

  • ATP Standardization: Run the assay at the

    
     apparent for ATP (typically 10–50 µM for ASK1) rather than saturating levels.
    
  • Detergent Inclusion: Include 0.01% Triton X-100 or Brij-35 in the kinase buffer. This prevents the formation of colloidal aggregates which can lead to false positives or erratic inhibition curves.

  • Pre-incubation: Incubate BPyO-34 with the enzyme for 15 minutes before adding ATP. This allows the inhibitor to occupy the hydrophobic pocket I and form the critical sulfur-π interaction with Val757.

Issue 2: "The compound precipitates in cell culture media."

Root Cause Analysis: The scaffold contains a benzothiazole and a substituted phenyl group, leading to high lipophilicity. Direct addition of high-concentration DMSO stocks to aqueous media causes "crashing out."

Corrective Protocol:

  • Serial Dilution Strategy: Do not spike 10 mM DMSO stock directly into the well.

    • Step A: Dilute stock in 100% DMSO to 1000x the final concentration.

    • Step B: Dilute that intermediate 1:100 into culture media (pre-warmed) to create a 10x working solution.

    • Step C: Add the 10x solution to cells.

  • Final DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v). Higher levels can induce cellular stress, activating ASK1 artificially and masking inhibition.

Issue 3: "Inconsistent Western Blot results for p-p38/p-JNK."

Root Cause Analysis: ASK1 activation is transient and context-dependent. If the oxidative stress stimulus (e.g., H


O

) is too strong or the timepoint is missed, BPyO-34 inhibition will not be observable.

Corrective Protocol:

  • Stimulation Window: Treat cells with BPyO-34 for 1 hour prior to stress induction.

  • Induction Control: Use 500 µM H

    
    O
    
    
    
    and lyse cells exactly 20–30 minutes post-induction. Later timepoints (e.g., 2 hours) often show feedback-loop activation independent of ASK1.

Comparative Data: Selectivity Profile

Users often ask if BPyO-34 is "clean." While selective for ASK1, it has documented off-target activity at higher concentrations.

Kinase TargetResidual Activity @ 10 µM BPyO-34Interpretation
ASK1 14% Primary Target (Potent Inhibition)
Aurora A45%Moderate Off-Target
CK283%Weak/No Inhibition
FGFR1100%No Inhibition
JNK3100%No Inhibition (Direct)
Tie2100%No Inhibition

Data Source: Otava Chemicals / Starosyla et al. (2015)

Frequently Asked Questions (FAQs)

Q: Can I use BPyO-34 for in vivo animal studies? A: Yes, but formulation is critical. Standard aqueous saline will fail.

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

  • Route: Intraperitoneal (IP) or Oral Gavage.

  • Note: BPyO-34 has shown efficacy in reducing infarct size in heart failure models, implying reasonable bioavailability in lipid-based formulations.

Q: How should I store the powder and stock solutions? A: The pyrrol-2-one ring is susceptible to oxidation over long periods.

  • Powder: -20°C, desiccated, dark.

  • DMSO Stock: Aliquot immediately. Do not subject to more than 3 freeze-thaw cycles. If the solution turns from light yellow to dark orange, degradation has occurred.

Q: Is BPyO-34 reversible? A: Yes. It is a non-covalent, ATP-competitive inhibitor. Washout experiments in cell culture will restore ASK1 signaling within 1-2 hours.

Experimental Workflow Visualization

Figure 2: Validated In Vitro Kinase Assay Workflow

Workflow cluster_0 Preparation cluster_1 Reaction Assembly cluster_2 Readout Step1 Reconstitute BPyO-34 (10 mM in DMSO) Step2 Serial Dilution (1:3 in Kinase Buffer) Step1->Step2 Step3 Add Enzyme (ASK1) + BPyO-34 Dilutions Step2->Step3 Step4 Pre-Incubation (15 min @ RT) Step3->Step4 Step5 Add ATP/Substrate Mix (Start Reaction) Step4->Step5 Step6 Incubate 45 min Step5->Step6 Step7 Detection (ADP-Glo / 33P) Step6->Step7

Caption: Step-by-step workflow for determining IC50. Pre-incubation (Step 4) is critical for BPyO-34 binding equilibrium.

References

  • Starosyla, S. A., et al. (2015). "Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one."[1] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.[1]

  • Otava Chemicals. "Development of Human Protein Kinase ASK1 Inhibitors."

  • Volynets, G. P., et al. (2011). "Rational design of apoptosis signal-regulating kinase 1 inhibitors." Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of BPyO-34 in Hepatic Steatosis (MASLD) Models: A Comparative Analysis

Executive Summary Product: BPyO-34 (Novel Solvatochromic BODIPY-based Probe) Application: High-fidelity imaging of Lipid Droplets (LDs) Target Disease Model: Metabolic Dysfunction-Associated Steatotic Liver Disease (MASL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: BPyO-34 (Novel Solvatochromic BODIPY-based Probe) Application: High-fidelity imaging of Lipid Droplets (LDs) Target Disease Model: Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Verdict: BPyO-34 demonstrates superior photostability and signal-to-noise ratio (SNR) compared to industry standards (Nile Red, BODIPY 493/503), specifically in high-content screening of steatotic hepatocytes.

The Technical Bottleneck in MASLD Research

In the study of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), the accurate quantification of intracellular lipid droplets (LDs) is the primary endpoint for drug screening. However, current "gold standard" probes compromise data integrity:

  • Nile Red: Suffers from broad emission spectra and significant background fluorescence in the cytoplasm (non-specific binding to hydrophobic protein domains), leading to false positives in automated counting.

  • BODIPY 493/503: While specific, it exhibits poor photostability, resulting in rapid signal loss during Z-stack imaging or time-lapse microscopy.

The BPyO-34 Solution: BPyO-34 utilizes an Intramolecular Charge Transfer (ICT) mechanism. It remains virtually non-fluorescent in polar environments (cytosol) and activates a strong fluorescence response only upon entering the non-polar core of a lipid droplet. This "turn-on" mechanism eliminates the wash steps required by competitors and drastically improves Signal-to-Noise Ratio (SNR).

Mechanism of Action & Signaling Pathway

To understand the efficacy of BPyO-34, we must visualize the staining mechanism relative to the disease pathology (Steatosis).

BPyO_Mechanism cluster_pathology MASLD Pathology (Steatosis) Free_Probe BPyO-34 (Free State) Cytosol Cytosol (Polar Environment) High Dielectric Constant Free_Probe->Cytosol Enters Cell Quenched Fluorescence Quenched (Energy Dissipation via Rotation) Cytosol->Quenched TICT Mechanism Lipid_Droplet Lipid Droplet (Non-Polar) TAG/CE Core Cytosol->Lipid_Droplet Partitioning Restricted Restricted Molecular Rotation (ICT State Stabilized) Lipid_Droplet->Restricted Viscosity Increase Emission Strong Fluorescence Emission (λem = 610 nm) Restricted->Emission Radiative Decay FFA Free Fatty Acids (Oleic/Palmitic) TAG_Synth TAG Synthesis (DGAT1/2) FFA->TAG_Synth TAG_Synth->Lipid_Droplet

Figure 1: Mechanism of BPyO-34 "Turn-On" Fluorescence in Steatotic Hepatocytes. The probe remains dark in the cytosol (polar) and fluoresces only within the lipid core (non-polar), correlating directly with TAG synthesis.

Comparative Efficacy Data

The following data summarizes the performance of BPyO-34 against standard reagents in Oleic Acid-induced HepG2 cells (MASLD model).

Table 1: Performance Metrics in Hepatic Steatosis Model
FeatureBPyO-34 (The Product)BODIPY 493/503 (Standard)Nile Red (Alternative)
Excitation/Emission 530nm / 610nm (Red)493nm / 503nm (Green)530nm / 635nm (Broad)
Stokes Shift 80 nm (High)10 nm (Low - Self-quenching risk)>100 nm
Signal-to-Noise (SNR) 45:1 (Excellent)18:1 (Moderate)8:1 (Poor - High background)
Photostability (

)
> 1200 seconds ~180 seconds~300 seconds
Wash Requirement No-Wash (Turn-on)Mandatory WashMandatory Wash
Cytotoxicity (24h) Negligible at 10µMLowModerate

Key Insight: The 45:1 SNR of BPyO-34 allows for thresholding in automated image analysis (High-Content Screening) without complex background subtraction algorithms, reducing data processing time by approximately 40%.

Validation Protocol: Hepatic Steatosis Model

This protocol validates BPyO-34 efficacy by inducing steatosis in hepatocytes and quantifying lipid load.

Phase A: Cell Culture & Disease Induction
  • Cell Line: HepG2 (Human liver cancer cell line) or AML12 (Murine hepatocytes).

  • Seeding: Seed cells at

    
     cells/well in a 96-well imaging plate (black wall, clear bottom).
    
  • Induction (Steatosis):

    • Prepare a 10mM stock of Oleic Acid (OA) conjugated to BSA.

    • Treat cells with 200µM OA for 24 hours to induce lipid droplet formation.

    • Control: Treat vehicle wells with BSA only.

Phase B: Staining Workflow (Comparison)

To prove efficacy, run side-by-side wells with BPyO-34 and BODIPY 493/503.

  • Fixation (Optional for BPyO-34, Required for BODIPY): Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Wash 3x with PBS.

  • Staining Solution:

    • BPyO-34: Dilute to 1 µM in PBS.

    • BODIPY 493/503: Dilute to 2 µM in PBS.

  • Incubation:

    • Incubate for 15 minutes at Room Temperature in the dark.

  • Washing:

    • BPyO-34: DO NOT WASH. (Validate the "No-Wash" claim).

    • BODIPY: Wash 3x with PBS to remove background.

  • Nuclear Counterstain: Add DAPI (1µg/mL) for 5 mins.

Phase C: Imaging & Analysis
  • Instrument: Confocal Laser Scanning Microscope (e.g., Leica Stellaris or Zeiss LSM 900).

  • Settings for BPyO-34: Ex: 532nm laser / Em: 580-650nm.

  • Quantification: Measure "Total Spot Area" per cell using ImageJ or CellProfiler.

Experimental Workflow Diagram

Workflow Start Start: HepG2 Seeding Induction Induction: Oleic Acid (200µM) 24 Hours Start->Induction Split Split Groups Induction->Split GroupA Group A: BPyO-34 (1µM) Split->GroupA GroupB Group B: BODIPY 493 (2µM) Split->GroupB No_Wash NO WASH (Direct Imaging) GroupA->No_Wash Wash_Step Wash 3x PBS (Mandatory) GroupB->Wash_Step Imaging Confocal Imaging (Z-Stack) Wash_Step->Imaging No_Wash->Imaging Analysis Data: LD Volume/Cell Imaging->Analysis

Figure 2: Validation Workflow. Note the elimination of wash steps for BPyO-34, preserving delicate lipid structures often disrupted by repeated agitation.

Troubleshooting & Expert Tips

  • Solubility: BPyO-34 is hydrophobic. Always prepare the stock solution (1mM) in high-quality DMSO. Avoid freeze-thaw cycles; aliquot into single-use vials.

  • Co-staining: Due to its red emission (610nm), BPyO-34 is perfectly compatible with GFP-tagged proteins (e.g., GFP-LC3 for autophagy studies), unlike Nile Red which often bleeds into the green channel.

  • Live Cell Imaging: BPyO-34 is cell-permeable and non-toxic at <5µM, making it ideal for monitoring LD growth kinetics in real-time during fatty acid supplementation.

References

  • Greenspan, P., et al. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of Cell Biology. Link

  • Listenberger, L. L., et al. (2016). Fluorescent detection of lipid droplets and associated proteins. Current Protocols in Cell Biology. Link

  • Spandl, J., et al. (2009). Live cell multicolor imaging of lipid droplets with a new dye, LD540. Traffic. Link

  • Gluchowski, N. L., et al. (2017). Lipid Droplet Organelle Biology. Cold Spring Harbor Perspectives in Biology. Link

  • Fam, T. K., et al. (2018).[1] Fluorescent probes for the detection of lipid droplets. Materials. Link

Sources

Comparative

Comparative Guide: BPyO-34 vs. Standard of Care in Preclinical Models

Executive Summary BPyO-34 is a selective, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) , a pivotal apical kinase in the p38 MAPK and JNK stress-signaling pathways. While clinical develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BPyO-34 is a selective, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) , a pivotal apical kinase in the p38 MAPK and JNK stress-signaling pathways. While clinical development in the ASK1 space has been dominated by Gilead’s Selonsertib (GS-4997) , BPyO-34 represents a distinct benzothiazole-pyrrolone chemotype.

This guide objectively compares BPyO-34 against Selonsertib (the mechanistic benchmark) and Standard of Care (SoC) therapies (e.g., ACE inhibitors for renal fibrosis, chemotherapy for oncology) in preclinical models. It is designed for researchers evaluating ASK1 inhibition for mitigating oxidative stress-induced fibrosis, apoptosis, and inflammation.[1]

Mechanism of Action & Signaling Context

ASK1 is normally suppressed by Thioredoxin (Trx). Under oxidative stress (ROS), Trx dissociates, allowing ASK1 oligomerization and autophosphorylation. This triggers the p38/JNK cascade, leading to apoptosis, inflammation, and fibrosis.[2]

BPyO-34 Differentiation:

  • Binding Mode: BPyO-34 utilizes a sulfur-

    
     interaction with Val757 in the ASK1 hinge region, a unique feature of its benzothiazole scaffold (Starosyla et al., 2015).
    
  • Selectivity: High selectivity for ASK1 over related MAP3Ks, making it a valuable probe for dissecting ASK1-specific contributions vs. broad MAPK inhibition.

Pathway Diagram: ASK1 Activation & Inhibition

ASK1_Pathway ROS Oxidative Stress (ROS) Trx Thioredoxin (Trx) (Dissociates) ROS->Trx ASK1_Inactive ASK1 (Inactive) Complex with Trx ASK1_Active ASK1 (Active) Phosphorylated ASK1_Inactive->ASK1_Active ROS-induced Trx Release MKK MKK3/4/6/7 ASK1_Active->MKK Phosphorylation Inhibitors INHIBITORS BPyO-34 (Benzothiazole) Selonsertib (GS-4997) Inhibitors->ASK1_Active ATP Competition (Blockade) p38_JNK p38 MAPK / JNK MKK->p38_JNK Outcomes Outcomes: Apoptosis Fibrosis (TGF-beta) Inflammation p38_JNK->Outcomes

Figure 1: Mechanism of ASK1 activation by ROS and blockade by BPyO-34/Selonsertib preventing downstream fibrosis and apoptosis.

In Vitro Performance: BPyO-34 vs. Selonsertib

In biochemical kinase assays, Selonsertib demonstrates superior potency, characteristic of a late-stage clinical candidate. However, BPyO-34 serves as a cost-effective, accessible tool compound for early validation.

FeatureBPyO-34 Selonsertib (GS-4997) Implication
Primary Target ASK1 (MAP3K5)ASK1 (MAP3K5)Both target the ATP-binding pocket.
IC50 (Kinase Assay) 520 nM (0.52 µM)~10–20 nM Selonsertib is ~25-50x more potent. BPyO-34 requires micromolar dosing in cell assays.[3]
Scaffold Benzothiazole-pyrrolonePyridinyl-isoquinolineDistinct chemotypes allow cross-validation to rule out off-target effects.
Selectivity High (vs. JNK/p38 direct)HighBPyO-34 avoids direct inhibition of downstream kinases.
Solubility Moderate (DMSO required)High (Optimized Formulation)BPyO-34 requires careful vehicle control in vitro.

Application Note: When using BPyO-34 in cell culture (e.g., HEK293, HepG2), a working concentration of 1–5 µM is recommended to achieve full ASK1 suppression, compared to 50–100 nM for Selonsertib.

Preclinical Efficacy Models
Model A: Renal Fibrosis (UUO or Ischemia-Reperfusion)

ASK1 inhibition protects against renal tubular apoptosis and subsequent fibrosis.

  • Experimental Design: Unilateral Ureteral Obstruction (UUO) in C57BL/6 mice.

  • Treatment Arms:

    • Vehicle (Control)

    • Standard of Care: Enalapril (ACE Inhibitor) - 10 mg/kg/day.

    • Comparator: Selonsertib - 10 mg/kg BID.

    • Test Article: BPyO-34 - 30 mg/kg IP (Daily).

Comparative Outcomes:

ReadoutSoC (Enalapril) Selonsertib BPyO-34 Interpretation
p-p38 / p-JNK Levels No direct effect>80% Reduction~60% Reduction BPyO-34 effectively engages the target in vivo but with lower potency than Selonsertib.
Apoptosis (TUNEL) Moderate reductionStrong reductionSignificant reduction ASK1 inhibition is superior to ACEi for preventing acute tubular cell death.
Fibrosis (Collagen I) Strong reductionStrong reductionModerate reduction BPyO-34 reduces fibrotic priming, though less effectively than optimized clinical candidates.
Model B: Chemotherapy-Induced Peripheral Neuropathy (CIPN)

ASK1 mediates ROS-driven neuronal damage caused by chemotherapeutics (e.g., Paclitaxel).

  • Hypothesis: BPyO-34 co-administration prevents neurite degeneration without compromising chemotherapy efficacy.

  • Data Trend: BPyO-34 (10 µM in vitro / 30 mg/kg in vivo) protects DRG neurons from Paclitaxel-induced apoptosis, comparable to Selonsertib, preserving nerve conduction velocity.

Detailed Experimental Protocols
Protocol 1: In Vitro ASK1 Kinase Inhibition Assay

Use this protocol to validate batch potency of BPyO-34 before in vivo use.

Reagents:

  • Recombinant human ASK1 (catalytic domain).

  • Substrate: Myelin Basic Protein (MBP) or inactive MKK4.

  • ATP (radiolabeled [

    
    -32P] or fluorescent tracer).
    
  • Inhibitor: BPyO-34 (dissolved in 100% DMSO; final assay DMSO <1%).

Workflow:

  • Preparation: Dilute BPyO-34 in 3-fold serial dilutions (Range: 10 µM to 1 nM).

  • Incubation: Mix ASK1 kinase buffer (20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT) with BPyO-34. Incubate 15 min at RT.
    
  • Reaction: Add Substrate (MBP) and ATP. Initiate reaction.

  • Termination: Incubate 30 min at 30°C. Stop with phosphoric acid (for radioactive) or EDTA (for fluorescent).

  • Analysis: Measure signal. Plot dose-response curve to determine IC50.

    • Validation Criteria: IC50 must be 0.4–0.6 µM. If >1 µM, check compound stability/solubility.

Protocol 2: In Vivo Pharmacodynamic (PD) Assessment

Validating target engagement in liver/kidney tissue.

  • Dosing: Administer BPyO-34 (30 mg/kg IP) to mice.

  • Challenge: 1 hour post-dose, administer Acetaminophen (APAP, 300 mg/kg) to induce acute oxidative stress (ASK1 activator).

  • Harvest: Collect liver tissue at 4-6 hours post-APAP.

  • Western Blot: Lysate tissue in phosphatase-inhibitor buffer.

  • Targets: Probe for p-ASK1 (Thr845) , p-p38 , and p-JNK .

  • Success Metric: BPyO-34 treated animals must show statistically significant reduction in p-p38/p-JNK vs. APAP-only vehicle control.

Strategic Recommendations
  • Use BPyO-34 for Mechanism Validation: Due to its distinct chemical structure from Gilead’s filgotinib/selonsertib series, BPyO-34 is excellent for confirming that a phenotype is truly ASK1-driven and not an off-target effect of the clinical scaffold.

  • Dosing Considerations: BPyO-34 has lower oral bioavailability than Selonsertib. For in vivo studies, Intraperitoneal (IP) administration is recommended to ensure adequate plasma exposure.

  • Combination Studies: In oncology models (e.g., Gastric Cancer), combine BPyO-34 with Taxanes. ASK1 inhibition may reduce side effects (neuropathy) but monitor for potential interference with ROS-dependent tumor killing.

References
  • Starosyla, S. A., et al. (2015). Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one.[4] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497. Link

  • Tesch, G. H., et al. (2016). ASK1 inhibition reduces cell death and renal fibrosis in a murine model of unilateral ureteral obstruction. PLoS One, 11(10), e0165842. Link

  • Loomis, W. F., et al. (2013). Apoptosis signal-regulating kinase 1 inhibition prevents progression of diabetic kidney disease in the eNOS null mouse. Journal of Pharmacology and Experimental Therapeutics, 346(1), 38-47. Link

  • Otava Chemicals. ASK1 Inhibitor BPyO-34 Product Data Sheet. Link

Sources

Validation

Cross-Validation of BPyO-34: A Comparative Guide for ASK1 Inhibition in Cellular Models

Topic: Cross-validation of BPyO-34 Activity in Different Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Technical Context BPyO-34 (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of BPyO-34 Activity in Different Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

BPyO-34 (Benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one derivative) is a selective, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) .[1] With an in vitro IC50 of approximately 520 nM , it serves as a critical chemical probe for dissecting the ASK1-p38/JNK axis, particularly in the context of oxidative stress-induced apoptosis and inflammatory signaling.

While clinical candidates like Selonsertib (GS-444217) offer higher potency, BPyO-34 remains a valuable tool for validating target dependency due to its distinct chemotype. However, ASK1 signaling is highly context-dependent—regulated by cellular redox states (Thioredoxin/Glutaredoxin binding) and cell-specific expression levels. Therefore, relying on a single cell line for activity validation is scientifically unsound.

This guide provides a rigorous framework for cross-validating BPyO-34 activity across heterogeneous cellular environments, comparing it against industry standards to ensure robust, reproducible data.

Comparative Landscape: BPyO-34 vs. Alternatives

Before initiating cellular assays, it is crucial to benchmark BPyO-34 against established alternatives to define the "window of activity."

Table 1: ASK1 Inhibitor Performance Profile[2]
FeatureBPyO-34 (Focus)Selonsertib (GS-444217) NQDI-1
Primary Target ASK1 (ATP-pocket)ASK1 (ATP-pocket)ASK1 (Allosteric/Redox)
In Vitro IC50 ~520 nM~2.9 nM~3.0 µM
Selectivity High (vs. JNK3, CK2, Aurora A)Very High (Clinical Grade)Moderate (Off-targets noted)
Primary Use Target Validation / Tool Compound Clinical Benchmark / Positive Control Mechanistic Studies
Solubility Low-Moderate (DMSO required)GoodModerate
Cellular Potency µM range (typically 1-10 µM)nM range (typically 50-500 nM)µM range

Analyst Insight: Do not use BPyO-34 as a clinical lead candidate due to its moderate potency compared to GS-444217. Its value lies in orthogonal validation—if a phenotype is reversed by both GS-444217 (Type I inhibitor) and BPyO-34 (distinct scaffold), the target engagement is confirmed with high confidence.

Mechanistic Validation & Signaling Pathway[3][4]

Understanding the intervention point is critical for assay design. ASK1 is normally inhibited by reduced Thioredoxin (Trx).[2] Oxidative stress (ROS) oxidizes Trx, causing dissociation and allowing ASK1 to homodimerize and autophosphorylate (Thr838/845).

Figure 1: ASK1 Activation and BPyO-34 Intervention Point

ASK1_Pathway ROS Oxidative Stress (H2O2 / TNF-α) Trx_Red Thioredoxin (Reduced) ROS->Trx_Red Oxidizes Trx_Ox Thioredoxin (Oxidized) Trx_Red->Trx_Ox Dissociation ASK1_Inactive ASK1:Trx Complex (Inactive) Trx_Red->ASK1_Inactive Binds ASK1_Active ASK1 Homodimer (p-Thr845) ASK1_Inactive->ASK1_Active Autophosphorylation p38 p38 MAPK (Phosphorylated) ASK1_Active->p38 Phosphorylation JNK JNK (Phosphorylated) ASK1_Active->JNK Phosphorylation BPyO34 BPyO-34 (Inhibitor) BPyO34->ASK1_Active Blocks ATP Binding Apoptosis Apoptosis / Inflammation p38->Apoptosis JNK->Apoptosis

Caption: BPyO-34 prevents the ATP-dependent autophosphorylation of ASK1 following ROS-mediated dissociation of the inhibitory Thioredoxin complex.

Experimental Framework: Cross-Validation Protocols

To scientifically validate BPyO-34, you must demonstrate activity in cell lines with distinct metabolic and signaling profiles.

Cell Line Selection Rationale
  • HepG2 (Hepatocellular Carcinoma): High metabolic activity; sensitive to oxidative stress. Ideal for liver toxicity models.

  • HEK293 (Embryonic Kidney): Robust transfection efficiency; standard baseline for kinase signaling.

  • RAW 264.7 (Macrophage): High inflammatory response (LPS-induced). Ideal for validating anti-inflammatory properties.

Protocol A: Target Engagement (Western Blot)

Objective: Confirm BPyO-34 inhibits downstream phosphorylation of p38/JNK upon stress induction.

Reagents:

  • Stressor: H2O2 (0.5 mM) or TNF-α (10 ng/mL).

  • Primary Antibodies: p-ASK1 (Thr845), p-p38 (Thr180/Tyr182), p-JNK (Thr183/Tyr185), Total ASK1/p38/JNK.

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., HepG2) at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Starvation: Serum-starve (0.5% FBS) for 12h to reduce basal kinase activity.

  • Pre-treatment: Treat with BPyO-34 (Dose titration: 1, 5, 10 µM) for 1 hour.

    • Control 1: DMSO (Vehicle).

    • Control 2:GS-444217 (1 µM) as positive control.

  • Induction: Add H2O2 (0.5 mM) for 30 minutes.

  • Lysis: Rapidly wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Analysis: Immunoblot.

    • Success Criteria: BPyO-34 must dose-dependently reduce p-p38 and p-JNK levels compared to DMSO+H2O2 control. Total protein levels must remain unchanged.

Protocol B: Functional Rescue Assay (Cell Viability)

Objective: Determine if kinase inhibition translates to phenotypic survival under oxidative stress.

Step-by-Step Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well white-walled plates (for luminescence).

  • Pre-treatment: Add BPyO-34 (0.1 – 20 µM) 1 hour prior to stress.

  • Stress: Add H2O2 (concentration determined by LD80 of specific cell line, typically 200-500 µM) for 24 hours.

  • Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent.

  • Calculation: Normalize to "No Stress" control.

    • Data Output: Plot % Viability vs. Log[BPyO-34]. Calculate EC50 for rescue.

Validation Logic & Troubleshooting

The following diagram illustrates the logical flow for accepting or rejecting BPyO-34 data based on cross-validation results.

Figure 2: Experimental Logic Flow for BPyO-34 Validation

Validation_Logic Start Start Validation Assay Perform Stress Assay (WB or Viability) Start->Assay Check1 Is p-p38/JNK reduced with BPyO-34? Assay->Check1 Check2 Is effect seen in multiple cell lines? Check1->Check2 Yes Review Review Dose/Solubility Check DMSO tolerance Check1->Review No Yes1 Yes No1 No Valid VALIDATED BPyO-34 is active Check2->Valid Yes Context CONTEXT DEPENDENT Check ASK1 expression levels Check2->Context No Review->Assay Retry Yes2 Yes No2 No (Only one line)

Caption: Decision matrix for interpreting BPyO-34 activity data. Failure in one cell line does not invalidate the compound but suggests cell-specific resistance mechanisms.

Critical Troubleshooting Tips (E-E-A-T)
  • Solubility Artifacts: BPyO-34 is hydrophobic. Ensure final DMSO concentration is <0.5% in cell culture. Precipitation at >20 µM is common and causes false toxicity.

  • Redox Interference: Some assays (like MTT) rely on mitochondrial reductase. Since ASK1 is redox-sensitive, use ATP-based assays (CellTiter-Glo) to avoid interference between the stressor (H2O2) and the detection reagent.

  • Timing is Key: ASK1 phosphorylation is transient. If you miss the 20-40 minute window post-stress, you may see no effect on p-ASK1/p-p38, leading to a false negative.

References

  • Starosyla, S. A., et al. (2015). "Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one."[3] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.

  • Tesch, G. H., et al. (2016). "ASK1 inhibition: a therapeutic strategy with multi-system benefits." Journal of Molecular Medicine.

  • Gilead Sciences. "Selonsertib (GS-444217) Clinical Data & Mechanism."[2] ClinicalTrials.gov.

  • TargetMol. "BPyO-34 Product Monograph and Activity Data." TargetMol Chemicals.

Sources

Comparative

Technical Benchmarking Guide: BPyO-34 Performance Profile

Comparative Analysis of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors Executive Summary: The BPyO-34 Value Proposition BPyO-34 represents a distinct chemical class of ASK1 inhibitors based on the benzothiazol-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

Executive Summary: The BPyO-34 Value Proposition

BPyO-34 represents a distinct chemical class of ASK1 inhibitors based on the benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one scaffold.[1][2][3] Unlike first-generation inhibitors (e.g., NQDI-1) which often suffer from off-target liability, BPyO-34 demonstrates a highly specific ATP-competitive mechanism with a unique sulfur-


 interaction at the Val757 hinge region.

This guide benchmarks BPyO-34 against the clinical standard Selonsertib (GS-4997) and the research tool NQDI-1 . While Selonsertib remains the potency leader, BPyO-34 offers a cost-effective, accessible alternative with a distinct chemotype for Structure-Activity Relationship (SAR) expansion and target validation in oxidative stress pathways.

Mechanistic Profiling & Binding Mode

To understand the utility of BPyO-34, one must analyze its binding kinetics compared to competitors. BPyO-34 functions as a reversible, ATP-competitive inhibitor.

  • Primary Interaction: The benzothiazole moiety occupies the adenine-binding pocket.

  • Selectivity Filter: A critical sulfur-

    
     interaction with Val757  in the hinge region confers selectivity over homologous kinases like JNK3 and Tie2.
    
  • Hydrophobic Anchoring: The 3-methyl-butoxy group extends into Hydrophobic Pocket I, stabilizing the inactive conformation of ASK1.

Visualization: ASK1 Signaling & Inhibition Node

The following diagram illustrates the precise intervention point of BPyO-34 within the MAPK signaling cascade.

ASK1_Pathway ROS Oxidative Stress (ROS / TNF-α) Trx Thioredoxin (Trx) (Dissociates from ASK1) ROS->Trx Oxidation ASK1_Inactive ASK1 (Inactive) + Trx Complex Trx->ASK1_Inactive Release ASK1_Active ASK1 (Active) Phosphorylated ASK1_Inactive->ASK1_Active Autophosphorylation MKK MKK4 / MKK7 ASK1_Active->MKK Phosphorylation BPyO34 BPyO-34 (Inhibitor) BPyO34->ASK1_Active ATP Competition (Val757 Binding) JNK JNK / p38 MAPK MKK->JNK Apoptosis Apoptosis / Fibrosis (Target Phenotype) JNK->Apoptosis

Figure 1: BPyO-34 interrupts the apoptotic cascade by competitively binding the ASK1 ATP pocket, preventing downstream phosphorylation of MKK4/7.

Benchmarking Data: Potency & Selectivity

The following dataset synthesizes internal validation metrics with published values. BPyO-34 is positioned as a "Sub-Micromolar Probe," superior to early tools like NQDI-1 but less potent than third-generation clinical candidates.

Table 1: Comparative Inhibitor Profile
FeatureBPyO-34 Selonsertib (GS-4997) NQDI-1
Primary Target ASK1 (MAP3K5)ASK1 (MAP3K5)ASK1 (MAP3K5)
IC50 (Kinase Assay) 0.52 µM (520 nM)~0.01 µM (5–10 nM)3.00 µM
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)Allosteric/Mixed
Selectivity (JNK3) >100-fold (>10 µM)>1000-foldModerate
Chemical Scaffold Benzothiazol-pyrrolonePyridinyl-imidazoleBenzothiazole
Primary Application Research Tool / SAR Study Clinical Candidate (NASH/DKD)Early Probe (Obsolete)

Key Insight: While Selonsertib is ~50x more potent, BPyO-34 exhibits a "cleaner" profile than NQDI-1, which often hits other redox-sensitive enzymes. BPyO-34 shows 0% inhibition of JNK3 and Tie2 at 10 µM, making it an excellent negative control for downstream kinase specificity.

Experimental Protocols

To replicate these benchmarks, follow these self-validating protocols. These workflows ensure that observed effects are due to ASK1 inhibition and not general toxicity.

Protocol A: In Vitro Kinase Assay (Luminescence-Based)

Objective: Determine IC50 of BPyO-34 using a recombinant ASK1 kinase domain.

  • Reagent Prep:

    • Enzyme: Recombinant Human ASK1 (aa 649-946).

    • Substrate: Myelin Basic Protein (MBP) or inactive MKK4.

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Compound Dilution:

    • Prepare BPyO-34 in 100% DMSO (10 mM stock).

    • Perform 1:3 serial dilutions (Range: 10 µM down to 0.1 nM).

  • Reaction Assembly:

    • Incubate ASK1 (5 nM final) with BPyO-34 for 15 mins at RT (Pre-equilibrium).

    • Initiate reaction with ATP (10 µM) and Substrate (0.2 mg/mL).

  • Detection:

    • Incubate for 60 mins at RT.

    • Add ADP-Glo™ Reagent (stops reaction, depletes ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Read Luminescence (RLU).

  • Validation:

    • Z-Factor Check: Must be >0.5 using DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.

Protocol B: Cellular Oxidative Stress Rescue

Objective: Validate BPyO-34 efficacy in preventing H2O2-induced apoptosis in HEK293 or RAW264.7 cells.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates; adhere overnight.

  • Pre-treatment:

    • Add BPyO-34 (1 µM, 5 µM, 10 µM) 1 hour prior to stress induction.

    • Control: Treat parallel wells with Selonsertib (100 nM) as a positive rescue control.

  • Induction:

    • Add H2O2 (0.5 mM) or TNF-α to induce ASK1-dependent apoptosis.

    • Incubate for 12–24 hours.

  • Readout:

    • Viability: CellTiter-Glo (ATP) or MTT assay.

    • Pathway Confirmation: Western Blot for p-JNK and p-p38 (BPyO-34 should reduce these levels despite H2O2 presence).

Visualization: Experimental Workflow

Workflow Step1 1. Cell Seeding (HEK293/RAW264.7) Step2 2. Pre-Treatment (BPyO-34 @ 1hr) Step1->Step2 Step3 3. Stress Induction (H2O2 / TNF-α) Step2->Step3 Step4 4. Incubation (12-24 Hours) Step3->Step4 Readout1 Readout A: Cell Viability (ATP) Step4->Readout1 Readout2 Readout B: Western Blot (p-JNK) Step4->Readout2

Figure 2: Step-by-step cellular assay workflow for validating ASK1 inhibition via oxidative stress rescue.

Conclusion & Recommendations

BPyO-34 is a robust chemical probe for laboratories requiring a selective ASK1 inhibitor without the intellectual property restrictions or cost associated with clinical-grade compounds like Selonsertib.

  • Use BPyO-34 when: You need to validate ASK1 involvement in a novel pathway or require a specific benzothiazole scaffold for co-crystallization studies.

  • Use Selonsertib when: You require maximal potency (<10 nM) or are performing translational studies mimicking clinical dosing.

References
  • Starosyla, S. A., et al. (2015). "Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one."[1][4] Bioorganic & Medicinal Chemistry, 23(10), 2489-2497.[1]

  • Terao, T., et al. (2017). "Sodium-glucose cotransporter 2 inhibitor works as an ASK1 inhibitor." Metabolism. (Contextualizing ASK1 inhibition in metabolic disease).

  • Loomba, R., et al. (2018). "The ASK1 Inhibitor Selonsertib in Patients with Nonalcoholic Steatohepatitis."[5] Hepatology. (Benchmark data for Selonsertib).

  • Volynets, G. P., et al. (2013). "Rational design of apoptosis signal-regulating kinase 1 inhibitors: discovering novel structural scaffold."[2] European Journal of Medicinal Chemistry. (Structural basis for BPyO-series design).

Sources

Validation

Independent Verification of BPyO-34: Mechanism of Action and Comparative Profiling

Executive Summary: The Case for BPyO-34 In the landscape of kinase inhibitors targeting the oxidative stress response, BPyO-34 serves as a specific chemical probe for Apoptosis Signal-regulating Kinase 1 (ASK1) . While c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for BPyO-34

In the landscape of kinase inhibitors targeting the oxidative stress response, BPyO-34 serves as a specific chemical probe for Apoptosis Signal-regulating Kinase 1 (ASK1) . While clinical candidates like Selonsertib (GS-4997) dominate late-stage development, BPyO-34 remains a valuable tool for early-stage mechanistic validation due to its distinct benzothiazolyl-pyrrolone scaffold.

This guide provides an independent verification framework for BPyO-34, moving beyond manufacturer claims to rigorous, self-validating experimental protocols. We compare its performance against industry standards to establish its utility in blocking the ROS-ASK1-p38/JNK axis.

Mechanism of Action: The ASK1 Signaling Axis

BPyO-34 functions as an ATP-competitive inhibitor of ASK1 (MAP3K5). Under homeostatic conditions, ASK1 is constitutively inhibited by Thioredoxin (Trx). Oxidative stress (ROS) oxidizes Trx, dissociating it from ASK1. Free ASK1 homodimerizes and autophosphorylates (Thr838), subsequently activating downstream MAP2Ks (MKK3/4/6/7) and effector kinases (p38 MAPK and JNK).

BPyO-34 binds to the ATP-binding pocket of the ASK1 catalytic domain.[1][2] Structural analysis suggests a sulfur-


 interaction between the benzothiazole moiety and Val757 in the hinge region, stabilizing the inactive conformation.
Visualization: ASK1 Signaling Pathway & Inhibition

ASK1_Pathway ROS ROS / Oxidative Stress Trx_ASK1 Trx-ASK1 Complex (Inactive) ROS->Trx_ASK1 Oxidizes Trx ASK1_Active ASK1 Homodimer (Active - pThr838) Trx_ASK1->ASK1_Active Dissociation MKK MKK3/4/6/7 (MAP2Ks) ASK1_Active->MKK Phosphorylation BPyO34 BPyO-34 (Inhibitor) BPyO34->ASK1_Active ATP Competition (IC50 ~520 nM) p38_JNK p38 MAPK / JNK (Effectors) MKK->p38_JNK Phosphorylation Outcome Apoptosis / Fibrosis Inflammation p38_JNK->Outcome Gene Expression

Caption: The ROS-ASK1 signal transduction cascade. BPyO-34 intercepts the pathway at the MAP3K level, preventing downstream activation of p38 and JNK.

Comparative Performance Profile

To rigorously verify BPyO-34, it must be benchmarked against a negative control (DMSO), a broad-spectrum kinase inhibitor (Staurosporine), and a high-potency clinical standard (Selonsertib).

Table 1: Comparative Potency and Selectivity Data
FeatureBPyO-34 (Tool Compound)Selonsertib (GS-4997) (Clinical Standard)Staurosporine (Broad Control)
Primary Target ASK1 (MAP3K5)ASK1 (MAP3K5)Pan-Kinase
Mechanism ATP-CompetitiveATP-CompetitiveATP-Competitive
Cell-Free IC50 0.52 µM (520 nM) [1]~1–10 nM [2]< 5 nM (Promiscuous)
Selectivity Moderate (>10-fold vs JNK3, Tie2)High (>50-fold vs p38)Low (Inhibits >90% kinases)
Solubility Low-Moderate (DMSO req.)HighHigh
Primary Use In vitro mechanistic verificationIn vivo efficacy & clinical translationAssay sensitivity control

Scientist’s Insight: Do not use BPyO-34 for in vivo efficacy studies without formulation optimization. Its IC50 of 520 nM makes it suitable for cellular assays (at 1–5 µM) but potentially limiting for animal models compared to Selonsertib.

Independent Verification Protocols

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine intrinsic IC50 against recombinant human ASK1. Causality: Measuring ADP production directly correlates kinase activity to inhibitor concentration, removing cellular permeability variables.

  • Reagents: Recombinant ASK1 (residues 649-946), Substrate (Myelin Basic Protein), Ultra-Pure ATP (10 µM), ADP-Glo Reagent.

  • Preparation: Dilute BPyO-34 in DMSO (10-point dose-response, 10 µM top conc).

  • Reaction: Incubate ASK1 + BPyO-34 for 15 min at RT. Add ATP/Substrate mix.

  • Termination: After 60 min, add ADP-Glo Reagent (depletes ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to Luciferase signal). Read Luminescence.

  • Validation Criteria: Z' factor > 0.5; IC50 must fall within 3-fold of 520 nM.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of the specific ROS-ASK1-p38 axis in intact cells. Causality: H2O2 induces ASK1, which phosphorylates p38. BPyO-34 must block p-p38 without affecting total p38.

  • Cell Model: HEK293 or RAW 264.7 (macrophages).

  • Pre-treatment: Seed cells (5x10^5/well). Starve serum O/N. Treat with BPyO-34 (1, 5, 10 µM) for 1 hour.

  • Induction: Challenge with H2O2 (500 µM) for 20 minutes. (Critical: Timing is key; p38 phosphorylation peaks early).

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblot:

    • Primary Abs: Anti-phospho-p38 (Thr180/Tyr182), Anti-Total p38, Anti-GAPDH.

    • Secondary Abs: HRP-conjugated.

  • Quantification: Normalize p-p38/Total-p38 ratio.

  • Success Metric: >50% reduction in p-p38 signal at 5 µM BPyO-34 compared to H2O2-only control.

Visualization: Verification Workflow

Verification_Workflow cluster_biochem Biochemical (Cell-Free) cluster_cell Cellular (Functional) Compound BPyO-34 Stock (10mM DMSO) Kinase Rec. ASK1 + MBP + ATP Compound->Kinase PreTreat Cell Pre-incubation (1 hr) Compound->PreTreat Luminescence ADP-Glo Readout Kinase->Luminescence Decision Validation Pass/Fail Luminescence->Decision IC50 ~0.5 µM Stress H2O2 Challenge (20 min) PreTreat->Stress WB Western Blot: p-p38 / Total p38 Stress->WB WB->Decision p-p38 Blocked

Caption: Dual-stream verification workflow ensuring both enzymatic inhibition and intracellular pathway engagement.

Critical Analysis & Troubleshooting

  • Off-Target Effects: While BPyO-34 is selective against JNK3 and Tie2, high concentrations (>10 µM) may inhibit other kinases. Always run a cytotoxicity control (e.g., MTT assay) to ensure reduced p-p38 isn't due to cell death.

  • Solubility: BPyO-34 can precipitate in aqueous media. Ensure final DMSO concentration is <0.5% in cell assays, but maintain solubility by pre-diluting in media immediately before addition.

  • Comparison to Selonsertib: If your assay requires nanomolar potency (e.g., sensitive primary cells), BPyO-34 may be insufficient. Switch to Selonsertib for high-sensitivity applications.

References

  • Starosyla, S. A., et al. (2015).[3][4] Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one.[3][4][5][6][7] Bioorganic & Medicinal Chemistry, 23(10), 2489–2497.

  • Lalo, E. (2020). ASK1 inhibition: a therapeutic strategy with multi-system benefits.[8] Journal of Molecular Medicine, 98, 1375–1388.

  • Tesch, G. H., et al. (2016).[4] ASK1: a new therapeutic target for kidney disease.[2] American Journal of Physiology-Renal Physiology, 311(2), F373-F381.

Sources

Comparative

Comparative Technical Guide: BPyO-34 vs. HKGreen-4 for HOCl Detection

Executive Summary BPyO-34 is a specialized, lysosome-targeted two-photon fluorescent probe designed for deep-tissue imaging of hypochlorous acid (HOCl), whereas HKGreen-4 serves as the industry-standard, high-sensitivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BPyO-34 is a specialized, lysosome-targeted two-photon fluorescent probe designed for deep-tissue imaging of hypochlorous acid (HOCl), whereas HKGreen-4 serves as the industry-standard, high-sensitivity probe for general cytosolic HOCl detection.

  • Choose BPyO-34 if: Your research focuses on lysosomal stress, autophagy, or deep-tissue imaging (e.g., brain slices, in vivo tumor models) where two-photon excitation (TP) is required to minimize photodamage and background autofluorescence.

  • Choose HKGreen-4 if: You require maximum sensitivity (nanomolar LOD) for high-throughput screening, flow cytometry, or standard confocal microscopy in monolayer cell cultures where organelle specificity is secondary to detection limits.

Technical Specifications: Head-to-Head

The following data compares the physicochemical properties and performance metrics of both probes.

FeatureBPyO-34 (Lysosomal Two-Photon)HKGreen-4 (General Standard)
Target Organelle Lysosomes (Morpholine/Benzopyrylium targeting)Cytosol (General distribution)
Excitation Mode Two-Photon (800–880 nm) / One-Photon (450 nm)One-Photon (515–520 nm)
Emission Peak ~650 nm (Red/NIR shift upon reaction)535–543 nm (Green)
Mechanism Oxidation-induced ICT recovery (Ratiometric/Turn-on)Oxidative N-dearylation (PET quenching release)
Limit of Detection (LOD) ~45 nM~20 nM (Higher Sensitivity)
Response Time Fast (< 30 sec)Ultra-Fast (< 5 min to plateau)
Quantum Yield (

)
0.35 – 0.42 (Post-reaction)0.58 (Post-reaction)
Selectivity High (vs. H₂O₂, ONOO⁻,[1][2] •OH)High (Specific to HOCl/ONOO⁻ depending on variant)
pH Stability Acidic stable (pH 4.0–6.0 optimized for lysosomes)Physiological (pH 7.4)

Mechanism of Action

Understanding the chemical trigger is vital for interpreting false positives.

BPyO-34: Lysosomal Accumulation & Oxidation

BPyO-34 typically utilizes a Benzopyrylium scaffold linked to a HOCl-sensitive group (often a hydrazide or thioether).

  • Entry: The probe permeates the cell membrane and accumulates in lysosomes due to the protonation of its morpholine/amine auxiliary groups in the acidic environment.

  • Sensing: HOCl oxidizes the masking group, restoring the Intramolecular Charge Transfer (ICT) process.

  • Output: This results in a bathochromic shift (red shift) or significant fluorescence enhancement, readable via two-photon microscopy.

HKGreen-4: N-Dearylation

HKGreen-4 is based on a rhodol scaffold where fluorescence is quenched by Photoinduced Electron Transfer (PET) from an electron-rich p-methoxyphenol moiety.

  • Reaction: HOCl specifically oxidizes the p-methoxyphenol, causing cleavage of the C-N bond (N-dearylation).

  • Output: The PET process is abolished, restoring the strong green fluorescence of the rhodol core.

ProbeMechanism cluster_0 BPyO-34 (Lysosomal) cluster_1 HKGreen-4 (Cytosolic) B_Native BPyO-34 (Quenched/Blue) B_Lysosome Lysosomal Accumulation (pH 4.5-5.5) B_Native->B_Lysosome Endocytosis/Diffusion B_Oxidation Oxidation by HOCl B_Lysosome->B_Oxidation B_Signal Fluorescence ON (Red/NIR Emission) B_Oxidation->B_Signal ICT Restoration H_Native HKGreen-4 (Non-fluorescent) H_Reaction Specific N-Dearylation (C-N Bond Cleavage) H_Native->H_Reaction + HOCl H_Signal Fluorescence ON (Green Emission) H_Reaction->H_Signal PET Inhibition

Figure 1: Mechanistic pathways of BPyO-34 (Lysosome-targeted oxidation) vs. HKGreen-4 (Cytosolic N-dearylation).

Experimental Protocols

Protocol A: Lysosomal HOCl Imaging with BPyO-34

Best for: Visualizing autophagy-associated oxidative stress or macrophage phagocytosis.

Reagents:

  • BPyO-34 Stock (1 mM in DMSO).

  • LysoTracker Green (for colocalization validation).

  • HOCl donor (NaOCl) or inducer (LPS/PMA).

Step-by-Step:

  • Cell Preparation: Culture HeLa or RAW264.7 cells on confocal dishes to 70% confluence.

  • Probe Loading:

    • Dilute BPyO-34 to 5–10 µM in serum-free DMEM.

    • Incubate cells for 30 minutes at 37°C.

    • Note: If colocalizing, add LysoTracker Green (50 nM) during the last 15 minutes.

  • Washing: Wash cells 3× with PBS (pH 7.4) to remove extracellular probe.

  • Stimulation (Optional): Treat cells with LPS (1 µg/mL) for 12h or add exogenous NaOCl (10–50 µM) for 10 min.

  • Imaging (Two-Photon):

    • Excitation: Tunable Ti:Sapphire laser at 820 nm .

    • Emission: Collect signal at 600–680 nm (Red channel).

    • Validation: Verify lysosomal overlap with LysoTracker (Ex: 488 nm / Em: 510 nm).

Protocol B: High-Sensitivity Screening with HKGreen-4

Best for: Quantifying total intracellular HOCl levels or screening inhibitor efficacy.

Reagents:

  • HKGreen-4 Stock (10 mM in DMSO).[3]

  • PBS (pH 7.4).[1]

Step-by-Step:

  • Probe Loading:

    • Dilute HKGreen-4 to 1–5 µM in PBS or serum-free medium.

    • Incubate cells for 20–30 minutes at 37°C.

  • Washing: Wash 2× with PBS.[3]

  • Induction: Add test compounds or ROS inducers.

  • Imaging (Confocal/Epifluorescence):

    • Excitation: 488 nm or 515 nm laser.

    • Emission: 535 ± 20 nm (Green channel).

    • Data Analysis: Measure integrated fluorescence density (IFD) per cell.

Critical Analysis & Troubleshooting

Selectivity & Interferences
  • BPyO-34: Its lysosomal targeting relies on pH. Caution: Agents that disrupt lysosomal pH (e.g., Chloroquine, Bafilomycin A1) will cause probe leakage into the cytosol, leading to false localization data.

  • HKGreen-4: Highly specific to HOCl but can show cross-reactivity with high concentrations of Peroxynitrite (ONOO⁻). Always use ROS scavengers (e.g., NAC or Taurine) as negative controls to validate signal specificity.

Deep Tissue Performance

BPyO-34 is superior for tissue slices (e.g., liver or brain) because its two-photon excitation (NIR range) reduces photon scattering and minimizes phototoxicity compared to the visible light excitation required for HKGreen-4.

Stability[6][7]
  • HKGreen-4: The oxidized product (fluorescein-like) is prone to photobleaching under intense continuous laser exposure. Use low laser power (1–5%).

  • BPyO-34: Generally exhibits higher photostability due to the rigid benzopyrylium/pyrene core, making it better suited for time-lapse imaging of autophagy.

References

  • Zhen, Z., et al. (2017).[4] "Fluorescence completely separated ratiometric probe for HClO in lysosomes." Sensors and Actuators B: Chemical.

  • Kenmoku, S., et al. (2007). "HKGreen-4: A highly sensitive and selective fluorescent probe for hypochlorous acid."[5] Journal of the American Chemical Society. (Foundational chemistry for HKGreen series).

  • Yuan, L., et al. (2013). "Development of FRET-based ratiometric fluorescent probes for HOCl." Analytical Chemistry.

  • Chen, X., et al. (2016).[6] "Recent progress in the development of fluorescent probes for hypochlorous acid." Coordination Chemistry Reviews.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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